Product packaging for L-alanyl-L-threonine(Cat. No.:CAS No. 24032-50-6)

L-alanyl-L-threonine

Cat. No.: B1353569
CAS No.: 24032-50-6
M. Wt: 190.2 g/mol
InChI Key: BUQICHWNXBIBOG-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ala-Thr is a dipeptide formed from L-alanyl and L-threonine residues. It has a role as a metabolite. It is a tautomer of an Ala-Thr zwitterion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4 B1353569 L-alanyl-L-threonine CAS No. 24032-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQICHWNXBIBOG-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178781
Record name Dipeptide-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24032-50-6
Record name Dipeptide-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipeptide-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJQ8278D0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

L-Alanyl-L-Threonine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and properties of the dipeptide L-alanyl-L-threonine. This document details chemical and enzymatic synthesis methodologies, physicochemical properties, and relevant experimental protocols, making it an essential resource for researchers and professionals in drug development and related scientific fields.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), offers a robust and versatile approach, while enzymatic synthesis provides a greener and more stereospecific alternative.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely adopted method for the chemical synthesis of peptides. The following protocol outlines a general procedure for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

  • Resin Preparation:

    • Start with a pre-loaded Fmoc-L-Threonine resin (e.g., Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the L-threonine.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling of L-Alanine:

    • In a separate vessel, activate Fmoc-L-Alanine (3 equivalents) using a coupling reagent such as HATU (2.9 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated Fmoc-L-Alanine solution to the deprotected resin-bound L-threonine.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

  • Final Fmoc Deprotection:

    • After successful coupling, remove the Fmoc group from the newly added L-alanine using the same deprotection procedure as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, followed by dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and NMR spectroscopy.

SPPS_Workflow Resin Fmoc-Thr-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling (Fmoc-Ala-OH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Final Fmoc Deprotection Washing2->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Dipeptide This compound Purification->Dipeptide Enzymatic_Synthesis Substrates Z-L-Alanine + L-Threonine Reaction Enzymatic Condensation Substrates->Reaction Enzyme Immobilized Thermolysin (Buffer, 37°C) Enzyme->Reaction Separation Enzyme Separation Reaction->Separation Deprotection Deprotection (H₂/Pd-C) Separation->Deprotection Purification Purification (Chromatography) Deprotection->Purification Dipeptide This compound Purification->Dipeptide pKa_Relationship Dipeptide This compound pKa1 pKa₁ (α-COOH) ~2.09 Dipeptide->pKa1 C-terminus pKa2 pKa₂ (α-NH₃⁺) ~9.69 Dipeptide->pKa2 N-terminus Threonine L-Threonine Threonine->pKa1 Alanine L-Alanine Alanine->pKa2

An In-depth Technical Guide to the Hypothesized Biological Functions of L-alanyl-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological roles of the individual amino acids L-alanine and L-threonine. However, there is a notable scarcity of research specifically investigating the biological functions of the dipeptide L-alanyl-L-threonine. Consequently, this document presents a technical guide based on the known functions of its constituent amino acids and the general biological activities of dipeptides. The biological functions, signaling pathways, and experimental protocols described herein for this compound are therefore hypothesized and await empirical validation.

Executive Summary

This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. While direct experimental evidence for its specific biological functions is currently lacking, an understanding of its constituent amino acids provides a foundation for hypothesizing its potential roles in cellular metabolism, protein synthesis, and cell signaling. This guide synthesizes the known functions of L-alanine and L-threonine to propose potential biological activities for the dipeptide, outlines hypothetical experimental protocols to investigate these functions, and presents potential signaling pathways in which it may be involved.

Introduction to Dipeptides and their Biological Significance

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a peptide bond. They are intermediates in protein digestion and metabolism and can be absorbed by the intestines.[1] Beyond their role as building blocks for proteins, some dipeptides exhibit unique biological activities, including antioxidant and neurotransmitter functions.[1] The specific functions of a dipeptide are determined by the properties of its constituent amino acids and their sequence.

Component Amino Acid Profiles

L-alanine

L-alanine is a non-essential amino acid with a small, nonpolar methyl side chain.[2] It plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[3]

Key Biological Functions of L-alanine:

  • Energy Metabolism: A key participant in the glucose-alanine cycle, facilitating the conversion of pyruvate to alanine in muscle and its subsequent conversion back to glucose in the liver.[3]

  • Protein Synthesis: A fundamental building block of proteins.[2]

  • Immune System Support: Involved in the metabolism of tryptophan and vitamin B6.

L-threonine

L-threonine is an essential amino acid with a polar, uncharged side chain containing a hydroxyl group.[4] This hydroxyl group is a site for post-translational modifications such as phosphorylation, which is critical for regulating protein function.[5]

Key Biological Functions of L-threonine:

  • Protein Synthesis and Structure: An essential component of many proteins, including collagen and elastin, contributing to the structure of skin and connective tissues.[4]

  • Fat Metabolism: Plays a role in lipid metabolism in the liver.[4]

  • Immune Function: Important for the proper functioning of the immune system.[4]

  • Cell Signaling: The hydroxyl group can be phosphorylated by kinases, playing a role in signal transduction pathways.

Hypothesized Biological Functions of this compound

Based on the functions of its constituent amino acids, this compound is hypothesized to have the following biological roles:

  • Nutrient Source: May serve as a readily absorbable source of L-alanine and L-threonine for protein synthesis and energy metabolism.

  • Metabolic Regulation: Could potentially influence the glucose-alanine cycle and lipid metabolism.

  • Cell Signaling: The threonine residue's hydroxyl group could be a substrate for phosphorylation, suggesting a potential role in modulating signaling cascades.

Quantitative Data of Constituent Amino Acids

While no specific quantitative data for this compound is available, the following tables summarize key data for its constituent amino acids.

Table 1: General Properties of L-alanine and L-threonine

PropertyL-alanineL-threonine
Molar Mass 89.09 g/mol 119.12 g/mol
Chemical Formula C3H7NO2C4H9NO3
Side Chain Methyl (-CH3)Hydroxymethyl (-CH(OH)CH3)
Classification Non-essential, Glucogenic Amino AcidEssential, Glucogenic Amino Acid

Hypothesized Signaling Pathway Involvement

Given L-threonine's role in phosphorylation-dependent signaling, this compound could potentially be involved in pathways regulated by serine/threonine kinases. One such critical pathway is the TGF-β signaling cascade, which regulates a wide array of cellular processes.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TypeII_Receptor Type II Receptor TGF_beta->TypeII_Receptor Binds TypeI_Receptor Type I Receptor TypeII_Receptor->TypeI_Receptor Recruits and Phosphorylates SMAD2_3 SMAD2/3 TypeI_Receptor->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 Binds SMAD_complex SMAD2/3-SMAD4 Complex SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc Translocates Hypothetical_AlaThr This compound (Hypothetical) Hypothetical_AlaThr->TypeI_Receptor Potential Modulation (Hypothetical) DNA DNA SMAD_complex_nuc->DNA Binds Transcription Target Gene Transcription DNA->Transcription Regulates

Caption: Hypothesized modulation of the TGF-β signaling pathway by this compound.

Proposed Experimental Protocols

To investigate the hypothesized biological functions of this compound, the following experimental approaches are proposed.

Cell Culture and Treatment
  • Objective: To assess the effects of this compound on cell viability, proliferation, and specific cellular functions.

  • Methodology:

    • Culture a relevant cell line (e.g., hepatocytes for metabolic studies, immune cells for immunomodulatory studies) in standard growth medium.

    • Prepare stock solutions of this compound, L-alanine, and L-threonine in a suitable solvent (e.g., sterile water or PBS).

    • Treat cells with varying concentrations of the dipeptide and its constituent amino acids for different time points.

    • Include an untreated control and a vehicle control.

    • Assess cell viability using an MTT assay and proliferation using a BrdU incorporation assay.

In Vitro Kinase Assay
  • Objective: To determine if this compound can be phosphorylated by specific serine/threonine kinases.

  • Methodology:

    • Obtain purified, active serine/threonine kinase (e.g., a member of the TGF-β receptor family).

    • Set up a reaction mixture containing the kinase, ATP (radiolabeled or with a fluorescent tag), and this compound as the substrate.

    • Include positive controls (known kinase substrate) and negative controls (no substrate, no kinase).

    • Incubate the reaction at the optimal temperature for the kinase.

    • Analyze the reaction products using autoradiography or fluorescence detection to determine if the dipeptide has been phosphorylated.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purified_Kinase Purified Ser/Thr Kinase Incubation Incubate at Optimal Temperature Purified_Kinase->Incubation Substrates This compound ATP (labeled) Substrates->Incubation Detection Detect Phosphorylation (e.g., Autoradiography) Incubation->Detection Result Phosphorylated Dipeptide? Detection->Result

Caption: Experimental workflow for an in vitro kinase assay.

Conclusion and Future Directions

While the specific biological functions of this compound remain to be elucidated, the known roles of its constituent amino acids, L-alanine and L-threonine, provide a strong basis for hypothesizing its involvement in key metabolic and signaling processes. The proposed experimental protocols offer a roadmap for future research to validate these hypotheses and uncover the unique biological contributions of this dipeptide. Further investigation is warranted to explore its potential therapeutic applications in areas such as metabolic disorders and immune regulation.

References

An In-Depth Technical Guide to L-alanyl-L-threonine: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-threonine, a dipeptide composed of the amino acids L-alanine and L-threonine, is a molecule of interest in various scientific disciplines, including biochemistry and pharmaceutical sciences. Understanding its chemical structure and stability is paramount for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the chemical architecture of this compound and a detailed examination of its stability under various conditions. Methodologies for stability assessment and potential biological significance are also discussed.

Chemical Structure of this compound

This compound is formed through the condensation of L-alanine and L-threonine via a peptide bond. The chemical properties of this dipeptide are dictated by its constituent amino acids and the nature of the peptide linkage.

Molecular Formula: C₇H₁₄N₂O₄

Molecular Weight: 190.19 g/mol

CAS Registry Number: 24032-50-6

The structure of this compound features a chiral center in both the alanine and threonine residues, resulting in specific stereochemistry. The "L" designation in both amino acids refers to the specific enantiomeric form. The threonine residue possesses a secondary hydroxyl group on its side chain, which can participate in hydrogen bonding and potential post-translational modifications if incorporated into a larger peptide. A notable feature of the crystal structure of this compound is the presence of an intramolecular hydrogen bond.

Below is a diagram illustrating the formation of this compound from its constituent amino acids.

G cluster_1 Product cluster_2 Byproduct Ala L-Alanine H₂N-CH(CH₃)-COOH AlaThr This compound H₂N-CH(CH₃)-CO-NH-CH(CH(OH)CH₃)-COOH Ala->AlaThr + Thr L-Threonine H₂N-CH(CH(OH)CH₃)-COOH Thr->AlaThr + Water Water H₂O AlaThr->Water -

Figure 1: Formation of this compound.

Stability of this compound

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in aqueous solutions and biological systems. Degradation can occur through hydrolysis of the peptide bond or modifications to the amino acid side chains. Key factors influencing its stability include pH, temperature, and the presence of enzymes.

pH-Dependent Stability
Temperature-Dependent Stability

Temperature is a crucial factor affecting the stability of peptides. Elevated temperatures accelerate the rate of hydrolytic cleavage of the peptide bond. For instance, the shelf-life of L-alanyl-L-glutamine at pH 6.0 was predicted to be 5.3 years at 25°C and significantly shorter, 7.1 months, at 40°C, with an activation energy of 27.1 kcal/mol.[1]

Studies on the thermal decomposition of L-threonine have shown that it decomposes in two stages, yielding products such as carbon dioxide, water, and ammonia.[2] While this pertains to the individual amino acid, it highlights the potential for thermal degradation of the threonine residue within the dipeptide.

Table 1: General Stability of Amino Acid Solutions

Storage ConditionStability DurationObservations
4°CAt least 6 weeksSolutions remain clear and suitable for use in peptide synthesis.
Room TemperatureVariable, generally shorterYellowing of solutions and precipitation can occur, indicating degradation.

Data extrapolated from studies on amino acid stock solutions for peptide synthesis.

Enzymatic Stability

In biological systems, the primary route of degradation for peptides is enzymatic hydrolysis by peptidases and proteases. The susceptibility of this compound to enzymatic cleavage would depend on the specific enzymes present. The peptide bond between alanine and threonine can be targeted by various peptidases. Furthermore, the individual amino acids can be metabolized through their respective degradation pathways. L-threonine, for instance, can be degraded by enzymes such as L-threonine 3-dehydrogenase and threonine aldolase.[3][4][5][6]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

HPLC Method for Quantification

A reversed-phase HPLC method with UV detection can be developed to separate and quantify this compound from its potential degradation products (L-alanine and L-threonine).

Table 2: Example HPLC Parameters for Amino Acid Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV spectrophotometer at a low wavelength (e.g., 210-220 nm)
Flow Rate Typically 1.0 mL/min
Temperature Controlled, e.g., 25°C or 40°C

These are general parameters and would require optimization for the specific analysis of this compound.

Stability Study Protocol

A typical protocol to evaluate the pH and temperature stability of this compound would involve the following steps:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Evaluation A Prepare stock solution of This compound in water C Dilute stock solution into each buffer to a known concentration A->C B Prepare buffer solutions at different pH values (e.g., 2, 4, 6, 8, 10) B->C D Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) C->D E Withdraw aliquots at specific time points D->E F Analyze aliquots by a validated stability-indicating HPLC method E->F G Determine the concentration of remaining this compound F->G H Calculate degradation rate constants and construct pH-rate and Arrhenius plots G->H

Figure 2: Experimental workflow for stability testing.

Biological Relevance and Signaling

While the direct role of this compound as a signaling molecule has not been extensively studied, dipeptides, in general, are known to have biological activities.[7] They can act as signaling molecules and are involved in various metabolic processes.[7][8] The individual amino acid constituents, L-alanine and L-threonine, are known to be involved in cellular signaling. For instance, L-threonine can influence cell signaling pathways related to protein synthesis and cell growth.

Further research is required to elucidate any specific signaling pathways that may be modulated by this compound. A potential experimental approach to investigate this is outlined below.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis of Signaling Pathways cluster_3 Functional Assays A Culture a relevant cell line (e.g., neuronal, intestinal) B Treat cells with varying concentrations of this compound A->B C Lyse cells and prepare protein extracts B->C F Assess cellular responses such as proliferation, differentiation, or apoptosis B->F D Analyze key signaling proteins by Western Blot (e.g., phosphorylation status of kinases like Akt, ERK) C->D E Perform transcriptomic analysis (e.g., RNA-seq) to identify changes in gene expression C->E

Figure 3: Workflow to investigate cell signaling effects.

Conclusion

This compound is a dipeptide with a well-defined chemical structure. Its stability is dependent on environmental factors such as pH and temperature, with an expected increase in degradation under harsh conditions. Enzymatic degradation is the primary pathway in biological systems. While specific data for this dipeptide is limited, analogous compounds provide a framework for predicting its stability profile. Further research is warranted to fully characterize its stability and to explore its potential biological functions, including its role as a signaling molecule. The experimental protocols outlined in this guide provide a foundation for such investigations.

References

Discovery and history of L-alanyl-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to L-alanyl-L-threonine

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-threonine, linked by a peptide bond. While not the subject of a singular, notable discovery, its existence and synthesis are a result of the broader advancements in peptide chemistry. This guide provides a comprehensive overview of its discovery, synthesis, and known properties, intended for researchers, scientists, and professionals in drug development.

Discovery and History

The history of this compound is intrinsically linked to the discovery and understanding of its constituent amino acids and the development of peptide synthesis methodologies.

  • L-Alanine and L-Threonine: L-alanine, a non-essential amino acid, was first isolated in 1879. L-threonine, an essential amino acid, was discovered much later in 1936 by William Cumming Rose.[1] This latter discovery was crucial as it completed the roster of the 20 common proteinogenic amino acids.

  • Peptide Synthesis: The early 20th century saw the pioneering work of Emil Fischer, who first proposed the peptide bond theory and synthesized the first dipeptide, glycyl-glycine. However, the synthesis of longer and more complex peptides remained a significant challenge. The breakthrough came with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a technique that revolutionized the field and for which he was awarded the Nobel Prize in Chemistry in 1984.

The synthesis of a simple dipeptide like this compound is now considered a routine procedure in peptide chemistry, readily achievable through well-established methods like SPPS or solution-phase synthesis. Its formal characterization in scientific literature includes studies on its crystal structure, which confirmed its molecular conformation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, with data sourced from publicly available chemical databases.

PropertyValue
Molecular Formula C₇H₁₄N₂O₄
Molecular Weight 190.19 g/mol
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid
CAS Number 24032-50-6
Appearance White crystalline solid (predicted)
Solubility Soluble in water
pKa (predicted) pKa₁: 3.1 (carboxyl), pKa₂: 8.0 (amino)

Experimental Protocols

The following section details a representative protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Solid-Phase Synthesis of this compound

This protocol is a standard procedure and can be adapted for manual or automated synthesis.

Materials:

  • Fmoc-L-Thr(tBu)-Wang resin

  • Fmoc-L-Ala-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl peptidase IV (DPP-IV)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Thr(tBu)-Wang resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes to remove the Fmoc protecting group from the threonine residue.

    • Drain the solution and wash the resin thoroughly with DMF and then DCM.

  • Coupling of L-Alanine:

    • Dissolve Fmoc-L-Ala-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 2 hours at room temperature to facilitate the coupling of L-alanine to the threonine residue.

    • Drain the reaction mixture and wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the newly added alanine residue.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours. This step cleaves the dipeptide from the resin and removes the tBu protecting group from the threonine side chain.

    • Filter the resin and collect the filtrate containing the crude this compound.

  • Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the peptide in water and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

SPPS_Workflow Resin Fmoc-Thr(tBu)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Coupling Couple Fmoc-Ala-OH (DIC/HOBt) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleave from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Product This compound Purification->Product

Fig. 1: Solid-Phase Peptide Synthesis Workflow

Biological and Physiological Context

Direct experimental data on the specific biological activities of this compound is limited. However, its physiological role can be inferred from the functions of its constituent amino acids.

  • L-Alanine: Plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also a significant precursor for gluconeogenesis.

  • L-Threonine: An essential amino acid, L-threonine is a key component of many proteins and is involved in the synthesis of other amino acids, such as glycine and serine.[2] Its hydroxyl group makes it a site for post-translational modifications like phosphorylation, which is a fundamental mechanism for regulating protein function and signal transduction.

Given that dipeptides can be absorbed in the intestine via peptide transporters, this compound could potentially serve as a more efficiently absorbed source of these two amino acids.

Potential Involvement in Signaling Pathways

As L-threonine is a substrate for protein kinases, any biological process involving threonine phosphorylation could potentially be influenced by the availability of L-threonine derived from this compound. One such fundamental pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK (Threonine/Tyrosine Kinase) Raf->MEK phosphorylates ERK ERK (Phosphorylated on Threonine and Tyrosine) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression

Fig. 2: MAPK/ERK Signaling Pathway

Conclusion

This compound is a simple dipeptide whose scientific importance lies not in a unique discovery but in its representation of the routine and powerful capabilities of modern peptide chemistry. While specific biological data for this dipeptide is sparse, its constituent amino acids are fundamental to numerous physiological processes. Future research may explore the potential of this compound in specialized nutrition, as a research tool, or in drug delivery applications, leveraging its potential for efficient transport and delivery of L-alanine and L-threonine.

References

An In-depth Technical Guide to the Physicochemical Properties of L-alanyl-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-threonine is a dipeptide of significant interest in biochemical and pharmaceutical research. Its structure, combining the small, non-polar L-alanine with the polar, hydroxyl-containing L-threonine, imparts a unique set of physicochemical properties that influence its biological activity, stability, and formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role in cellular signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key concepts are visualized through diagrams generated using Graphviz (DOT language).

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems. These properties are a composite of the characteristics of its constituent amino acids, L-alanine and L-threonine, and the peptide bond that links them.

Molecular Structure and Weight

This compound is formed through the condensation of L-alanine and L-threonine via a peptide bond. The crystal structure of this compound reveals that the molecule exists as a zwitterion in the solid state, with a protonated amino group and a deprotonated carboxyl group.[1] An intramolecular hydrogen bond is present between the side-chain hydroxyl group of the threonine residue and the main-chain carboxylate group.[1]

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₄[1]
Molecular Weight 190.20 g/mol PubChem
Monoisotopic Mass 190.09535 Da[2]
Melting Point
CompoundMelting Point (°C)Notes
L-Alanine 297 (decomposes)
L-Threonine 256 (decomposes)[4][5]
This compound Not availableExpected to be a high-melting solid, likely decomposing upon heating.
Solubility

The solubility of this compound is influenced by the polarity of its side chains and its ability to form hydrogen bonds with the solvent. The presence of the polar hydroxyl group from the threonine residue and the charged amino and carboxyl termini suggest good solubility in polar solvents like water. The solubility of peptides is also pH-dependent, with minimum solubility at the isoelectric point.[6]

SolventSolubilityNotes
Water Expected to be solubleThe polar nature of the molecule facilitates interaction with water.
Ethanol Sparingly soluble to insolubleLower polarity of ethanol reduces its ability to solvate the zwitterionic peptide.
Non-polar solvents (e.g., hexane, chloroform) InsolubleThe peptide's polarity prevents dissolution in non-polar media.
Acidity and Basicity (pKa Values)

This compound has two primary ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group. The pKa values of these groups determine the net charge of the molecule at a given pH. While specific experimental pKa values for this compound are not available in the provided search results, the pKa values of the constituent amino acids and general values for dipeptides can provide an estimate.[7]

Ionizable GroupEstimated pKaNotes
α-Carboxyl Group (C-terminus) ~3-4Expected to be slightly higher than the pKa of a free carboxylic acid due to the influence of the nearby peptide bond.
α-Amino Group (N-terminus) ~8-9Expected to be slightly lower than the pKa of a free amino group.
Threonine Side Chain Hydroxyl Group >13Generally not considered acidic under physiological conditions.
Optical Rotation

As this compound is composed of chiral amino acids, it is optically active and will rotate the plane of polarized light. The specific rotation is a characteristic property that depends on the concentration of the sample, the path length of the light, the wavelength of the light used, and the temperature.[8] The direction and magnitude of rotation are influenced by the stereochemistry of both the L-alanine and L-threonine residues.

PropertyValueNotes
Specific Rotation ([(\alpha)]_D) Not availableThe value would be determined experimentally using a polarimeter.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound requires standardized experimental protocols. The following sections outline the methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation: Finely grind the this compound sample. load Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep->load place Instrument Setup: Place the capillary tube into the melting point apparatus. load->place heat Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). place->heat observe Observation: Observe the sample through the magnifying lens. heat->observe record Data Recording: Record the temperature range from the first sign of melting to complete liquefaction. Note any decomposition. observe->record

Melting Point Determination Workflow
Aqueous Solubility Assay

The equilibrium solubility of this compound in water can be determined using the shake-flask method.

G cluster_workflow Aqueous Solubility Assay Workflow add Sample Addition: Add an excess amount of this compound to a known volume of water. equilibrate Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium. add->equilibrate separate Phase Separation: Centrifuge or filter the suspension to separate the solid from the saturated solution. equilibrate->separate quantify Quantification: Determine the concentration of the dipeptide in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). separate->quantify calculate Calculation: Calculate the solubility in units such as mg/mL or mol/L. quantify->calculate

Aqueous Solubility Assay Workflow
pKa Determination by Potentiometric Titration

The pKa values of the ionizable groups of this compound can be determined by potentiometric titration.

G cluster_workflow pKa Determination Workflow dissolve Sample Preparation: Dissolve a known amount of this compound in deionized water. acidify Acidification: Acidify the solution to a low pH (e.g., pH 1.5-2.0) with a strong acid (e.g., HCl). dissolve->acidify titrate Titration: Titrate the solution with a standardized strong base (e.g., NaOH), recording the pH after each addition of titrant. acidify->titrate plot Data Plotting: Plot the pH versus the volume of base added to generate a titration curve. titrate->plot determine pKa Determination: Determine the pKa values from the midpoints of the buffering regions on the titration curve. plot->determine

pKa Determination Workflow
Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.

G cluster_workflow Optical Rotation Measurement Workflow prepare Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water). calibrate Instrument Calibration: Calibrate the polarimeter with the pure solvent. prepare->calibrate measure Measurement: Fill the polarimeter cell with the sample solution and measure the observed rotation (α). calibrate->measure calculate Calculation: Calculate the specific rotation ([(alpha)]_D) using the formula: [α]_D = α / (c * l), where c is the concentration in g/mL and l is the path length in dm. measure->calculate

Optical Rotation Measurement Workflow

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activity of its constituent amino acid, L-threonine, provides valuable insights. L-threonine is an essential amino acid that plays a crucial role in protein synthesis and metabolism. Furthermore, it has been shown to act as a signaling molecule, influencing cell growth, proliferation, and survival.

Research has demonstrated that L-threonine can stimulate key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the mammalian Target of Rapamycin (mTOR) pathway. These pathways are central regulators of cellular processes and are often implicated in both normal physiology and disease states. The hydroxyl group on the threonine residue of this compound makes it a potential site for post-translational modifications such as phosphorylation, which is a key mechanism in signal transduction.

G cluster_pathway Potential Signaling Pathways Influenced by L-Threonine L_Threonine L-Threonine Amino_Acid_Transporter Amino Acid Transporter L_Threonine->Amino_Acid_Transporter PI3K PI3K Amino_Acid_Transporter->PI3K Akt Akt PI3K->Akt MAPK MAPK (ERK, p38, JNK) Akt->MAPK mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival MAPK->mTORC1 Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

Potential Signaling Pathways

Conclusion

This compound possesses a distinct set of physicochemical properties derived from its unique amino acid composition. While a comprehensive experimental characterization of the dipeptide is not fully available in the public domain, this guide provides a foundational understanding based on its structural features and the properties of its constituent amino acids. The detailed experimental protocols offer a roadmap for researchers to determine these properties empirically. Furthermore, the exploration of the biological context suggests that this compound may play a role in cellular signaling, warranting further investigation. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing the necessary information to effectively utilize this compound in their research and development endeavors.

References

The Pivotal Role of Dipeptides in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides, once considered mere intermediates in protein digestion, are now recognized as crucial signaling molecules and metabolic regulators. This technical guide provides an in-depth exploration of the biological roles of dipeptides in cellular metabolism. It covers their transport into the cell, subsequent hydrolysis, and their multifaceted influence on key signaling pathways and metabolic processes. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of complex biological pathways to facilitate a deeper understanding of dipeptide biology and its therapeutic potential.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental biomolecules with diverse and significant roles in cellular physiology. Beyond their basic function as building blocks for protein synthesis, dipeptides are actively involved in nutrient sensing, cell signaling, and the regulation of metabolic pathways. Their transport and metabolism are tightly controlled processes with significant implications for cellular homeostasis, nitrogen balance, and energy metabolism. Understanding the intricate mechanisms governing dipeptide function is paramount for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting these pathways.

Dipeptide Transport into the Cell

The entry of dipeptides into the cell is primarily mediated by a family of proton-coupled oligopeptide transporters (POTs), with PepT1 (SLC15A1) and PepT2 (SLC15A2) being the most extensively studied members in mammals. These transporters harness the inwardly directed proton gradient to drive the uptake of a vast array of di- and tripeptides.

2.1. PepT1 and PepT2: Key Characteristics

PepT1 and PepT2 exhibit distinct tissue distributions and kinetic properties, which dictate their specific physiological roles:

  • PepT1 is predominantly found in the brush border membrane of the small intestine, where it plays a crucial role in the absorption of dietary di- and tripeptides.[1][2] It is characterized as a low-affinity, high-capacity transporter, enabling the efficient uptake of the large influx of peptides from protein digestion.[3]

  • PepT2 , in contrast, is a high-affinity, low-capacity transporter.[4][5] It is expressed in various tissues, including the kidneys (for reabsorption of filtered peptides), lungs, and the choroid plexus in the brain.[5] This high-affinity characteristic allows it to salvage peptides at low concentrations.

2.2. Quantitative Data: Transporter Kinetics

The affinity (Km) and maximum transport velocity (Vmax) of PepT1 and PepT2 for various dipeptides are critical parameters for understanding their function and for designing drugs that target these transporters.

TransporterDipeptide SubstrateKm (mM)Vmax (nmol/mg protein/10 min)Cell SystemReference
PepT1 Glycylsarcosine (Gly-Sar)0.30 - 2.48.4 - 21.0Caco-2 cells[6][7][8]
PepT2 Glycylsarcosine (Gly-Sar)0.083 - 0.233Not specifiedChinese hamster ovary cells[9]
PepT2 Glycyl-L-serine (Gly-Ser)0.083Not specifiedNot specified[10]

Intracellular Fate of Dipeptides: Hydrolysis

Once inside the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by a variety of cytosolic and lysosomal peptidases. This enzymatic cleavage is a critical step that releases free amino acids for various metabolic processes.

3.1. Cytosolic and Lysosomal Peptidases

  • Cytosolic Peptidases: The cytoplasm houses a diverse array of peptidases that exhibit broad substrate specificities. These enzymes are responsible for the hydrolysis of the majority of transported dipeptides, ensuring a steady supply of amino acids for protein synthesis and other metabolic needs. Dipeptidyl peptidases (DPPs), such as DPP8 and DPP9, are examples of cytosolic enzymes that cleave dipeptides from the N-terminus of proteins.[11]

  • Lysosomal Peptidases: Lysosomes also contain a potent arsenal of peptidases, including cathepsins, which are involved in the degradation of proteins and peptides delivered to the lysosome via endocytosis and autophagy.[12][13] Some dipeptides can directly enter lysosomes and be hydrolyzed, a process that can lead to lysosomal rupture if the rate of amino acid production exceeds their transport out of the lysosome.[8]

3.2. Quantitative Data: Peptidase Kinetics

The kinetic parameters of peptidases are essential for understanding the rate at which dipeptides are broken down within the cell.

EnzymeSubstrateKm (µM)kcat (s⁻¹)pH OptimumReference
Dipeptidyl Peptidase II (DPPII/DPP7) Lys-Ala-pNA--5.5[7]
Dipeptidyl Peptidase II (DPPII/DPP7) Ala-Pro-pNA--5.5[7]
Dipeptidyl Peptidase II (DPPII/DPP7) Lys-Pro-pNA--5.5[7]

Dipeptides as Signaling Molecules

Emerging evidence indicates that dipeptides are not merely metabolic intermediates but also act as signaling molecules that can modulate key cellular pathways, particularly those involved in nutrient sensing and growth regulation.

4.1. The mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by nutrients, including amino acids.[14][15] Dipeptides, upon being hydrolyzed into amino acids, contribute to the intracellular amino acid pool that activates mTORC1. The activation of mTORC1 occurs at the lysosomal surface and is mediated by the Rag GTPases, which sense amino acid availability.[2][16]

mTORC1_Signaling Dipeptides Dipeptides AminoAcids Amino Acids Dipeptides->AminoAcids Ragulator Ragulator Complex AminoAcids->Ragulator Activates Lysosome Lysosome Rag_GTPases Rag GTPases Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Rheb Rheb-GTP Rheb->mTORC1

Dipeptide-mediated activation of the mTORC1 signaling pathway.

4.2. The Protein Kinase A (PKA) Signaling Pathway

The cAMP-dependent protein kinase A (PKA) pathway is another major signaling cascade that can be influenced by dipeptides, although the direct mechanisms are still under investigation. PKA is a key regulator of numerous cellular processes, including metabolism and gene expression.[17] Certain peptides have been shown to directly activate the catalytic unit of PKA.[12]

PKA_Signaling Dipeptides Specific Dipeptides Catalytic_Subunit Active Catalytic Subunits (C) Dipeptides->Catalytic_Subunit Direct Activation? PKA_inactive Inactive PKA (R2C2) Regulatory_Subunit Regulatory Subunits (R) PKA_inactive->Regulatory_Subunit Releases PKA_inactive->Catalytic_Subunit Releases cAMP cAMP cAMP->Regulatory_Subunit Binds Downstream Downstream Targets Catalytic_Subunit->Downstream Phosphorylates Metabolic_Regulation Metabolic Regulation Downstream->Metabolic_Regulation Leads to

Potential mechanisms of dipeptide influence on the PKA signaling pathway.

Integration of Dipeptide Metabolism with Central Cellular Processes

The amino acids released from dipeptide hydrolysis are integrated into the central metabolic pathways of the cell, influencing both energy production and nitrogen balance.

5.1. Central Carbon Metabolism

Dipeptides can serve as a source of carbon skeletons for the tricarboxylic acid (TCA) cycle and gluconeogenesis.[18] The specific amino acids released from dipeptide hydrolysis determine their entry point into these pathways. For example, glucogenic amino acids can be converted to pyruvate or TCA cycle intermediates, contributing to glucose production, while ketogenic amino acids are converted to acetyl-CoA or acetoacetate.

5.2. Nitrogen Balance and the Urea Cycle

Dipeptides play a role in maintaining nitrogen balance, which is the equilibrium between nitrogen intake (primarily from protein) and nitrogen excretion (mainly as urea).[11][19] The amino groups from the constituent amino acids of dipeptides can be transferred to other molecules or enter the urea cycle for excretion.[20] In states of negative nitrogen balance, such as starvation, the breakdown of cellular proteins releases dipeptides and amino acids, leading to increased urea production.[11]

Intracellular Dipeptide Concentrations

The concentrations of endogenous dipeptides vary significantly across different tissues, reflecting the diverse metabolic activities of these organs.

DipeptideBrain (pmol/mg)Heart (pmol/mg)Kidney (pmol/mg)Liver (pmol/mg)Muscle (pmol/mg)Reference
Carnosine ~500~1000~200~100~5000[21]
Anserine ~100~200~50~20~2000[21]
Ala-Gln ~10~20~50~150~30[21]
Asp-Gln ~5~10~30~200~15[21]
Gly-Pro ~20~30~60~80~40[21]

Note: The values are approximate and derived from a study on murine tissues.[21] Concentrations can vary depending on the species and physiological state.

Experimental Protocols

7.1. Dipeptide Transport Assay in Caco-2 Cells

This protocol describes a method to measure the uptake of a radiolabeled dipeptide, such as [¹⁴C]Gly-Sar, in a human intestinal epithelial cell line.

Caco2_Assay_Workflow Start Seed Caco-2 cells on permeable supports Differentiate Culture for 21 days to form polarized monolayers Start->Differentiate Wash Wash monolayers with pre-warmed transport buffer Differentiate->Wash Incubate Incubate with [¹⁴C]Gly-Sar in transport buffer (apical side) Wash->Incubate Stop Stop uptake by washing with ice-cold buffer Incubate->Stop Lyse Lyse cells with NaOH or scintillant Stop->Lyse Measure Measure radioactivity by scintillation counting Lyse->Measure Analyze Normalize to protein content and calculate uptake rate Measure->Analyze

Workflow for a dipeptide transport assay using Caco-2 cells.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwells®) and culture for 21 days to allow for differentiation and the formation of a polarized monolayer.

  • Preparation: Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (typically pH 6.0 for apical uptake to mimic the acidic microclimate of the small intestine).

  • Uptake Assay: Add the transport buffer containing the radiolabeled dipeptide (e.g., [¹⁴C]Gly-Sar) and unlabeled dipeptide at various concentrations to the apical side of the monolayer. Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the incubation solution and washing the monolayers multiple times with ice-cold transport buffer.

  • Lysis and Measurement: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay). Normalize the radioactivity to the protein concentration to calculate the uptake rate (e.g., in nmol/mg protein/min). Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

7.2. Cytosolic Dipeptidase Activity Assay

This protocol outlines a general method to measure the activity of cytosolic dipeptidases using a chromogenic substrate.

Methodology:

  • Preparation of Cytosolic Extract:

    • Homogenize cultured cells or tissue samples in a hypotonic buffer on ice.

    • Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet membranes and organelles. The final supernatant is the cytosolic extract.

    • Determine the protein concentration of the cytosolic extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer at the optimal pH for the peptidase of interest), the cytosolic extract, and a chromogenic dipeptide substrate (e.g., L-Ala-L-Pro-p-nitroanilide).

    • Incubate the reaction mixture at 37°C.

    • Monitor the release of the chromophore (e.g., p-nitroaniline) over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Use a standard curve of the chromophore to convert the rate of change in absorbance to the rate of product formation (e.g., in µmol/min).

    • Normalize the activity to the amount of protein in the cytosolic extract to obtain the specific activity (e.g., in µmol/min/mg protein).

Conclusion

Dipeptides are integral players in cellular metabolism, acting as more than just simple building blocks. Their transport, hydrolysis, and subsequent utilization are tightly regulated processes that have profound effects on cellular signaling, energy homeostasis, and nitrogen balance. The continued exploration of dipeptide biology, aided by the quantitative and methodological approaches outlined in this guide, will undoubtedly uncover new therapeutic avenues for a range of metabolic and proliferative diseases. A deeper understanding of the intricate roles of these small yet powerful molecules holds the key to unlocking novel strategies for promoting human health.

References

L-Alanyl-L-Threonine: A Technical Guide to its Occurrence, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-alanyl-L-threonine, a dipeptide composed of the amino acids L-alanine and L-threonine, is not typically found as a naturally synthesized, free-roaming molecule in organisms. Instead, its presence in biological systems is primarily the result of the breakdown of larger protein structures. This technical guide delves into the origins of this compound in protein hydrolysates, outlines methods for its deliberate synthesis through enzymatic processes, and provides a detailed overview of the analytical techniques required for its identification and quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Natural Occurrence: A Product of Proteolysis

Contrary to direct biosynthesis, this compound emerges from the enzymatic or chemical hydrolysis of proteins. During protein digestion or targeted enzymatic breakdown in industrial processes, proteases cleave the peptide bonds that form the backbone of protein chains. The generation of this compound is therefore dependent on the amino acid sequence of the parent protein and the specificity of the protease employed.

Protein-rich sources such as casein (from milk) and whey are significant precursors for the generation of a diverse range of peptides, including this compound, upon hydrolysis. The quantitative presence of this dipeptide in a hydrolysate is variable and contingent on the enzymatic process used.

Enzymatic Production of this compound

The targeted production of this compound can be achieved through the controlled enzymatic hydrolysis of proteins rich in alanine and threonine residues. The selection of a suitable protease with the appropriate cleavage specificity is paramount for maximizing the yield of the desired dipeptide.

Key Principles of Enzymatic Hydrolysis

Enzymatic hydrolysis offers a precise and mild method for peptide production compared to harsh chemical methods. The process involves the optimization of several parameters:

  • Enzyme Selection: Proteases exhibit specificity for the amino acid residues flanking the scissile peptide bond. To generate this compound, a protease that preferentially cleaves after an alanine residue would be ideal.

  • Substrate Concentration: The concentration of the protein substrate can influence the rate of reaction and the profile of the resulting peptides.

  • Enzyme-to-Substrate Ratio (E/S): This ratio is a critical factor in controlling the degree of hydrolysis and the size of the resulting peptides.

  • pH and Temperature: Each enzyme has an optimal pH and temperature range for maximal activity.

  • Reaction Time: The duration of the hydrolysis reaction determines the extent of protein breakdown.

Experimental Protocol: Enzymatic Production of this compound from Casein

This protocol provides a general framework for the laboratory-scale production of this compound from casein.

Materials:

  • Casein (e.g., bovine milk casein)

  • Protease with appropriate specificity (e.g., a commercially available food-grade protease)

  • Phosphate buffer (pH adjusted to the enzyme's optimum)

  • Trichloroacetic acid (TCA) solution

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a casein solution (e.g., 5% w/v) in the appropriate phosphate buffer.

  • Enzymatic Reaction:

    • Pre-incubate the casein solution at the optimal temperature for the selected enzyme.

    • Add the protease at a predetermined E/S ratio.

    • Maintain the reaction at the optimal pH and temperature with constant stirring for a defined period.

  • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a value that denatures the enzyme.

  • Precipitation of Undigested Protein: Add TCA solution to a final concentration of 10% (w/v) to precipitate larger, undigested proteins and peptides.

  • Separation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Collect the supernatant, which contains the smaller peptides, including this compound. The sample may require further filtration or dilution before analysis.

Workflow for Enzymatic Production of this compound:

Enzymatic_Production cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_processing Downstream Processing cluster_analysis Analysis Casein Casein Substrate ReactionVessel Reaction Vessel (Optimized pH & Temp) Casein->ReactionVessel Buffer Phosphate Buffer Buffer->ReactionVessel Inactivation Heat/pH Inactivation ReactionVessel->Inactivation Protease Protease Addition Protease->ReactionVessel Precipitation TCA Precipitation Inactivation->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant (Peptide-rich fraction) Centrifugation->Supernatant HPLC HPLC Analysis Supernatant->HPLC

Enzymatic production of this compound.

Analytical Methodologies

The accurate identification and quantification of this compound within a complex mixture, such as a protein hydrolysate, necessitates the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the components of a mixture based on their physicochemical properties. For peptide analysis, reverse-phase HPLC (RP-HPLC) is commonly employed.

  • Stationary Phase: A non-polar stationary phase (e.g., C18 silica gel).

  • Mobile Phase: A polar mobile phase, typically a gradient of water and an organic solvent (e.g., acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

Mass Spectrometry (MS)

MS identifies and quantifies molecules based on their mass-to-charge ratio (m/z). When coupled with HPLC, it provides a powerful tool for the analysis of complex peptide mixtures.

  • Ionization Source: Electrospray ionization (ESI) is commonly used to gently ionize the peptides as they elute from the HPLC column.

  • Mass Analyzer: A tandem mass spectrometer (MS/MS) is used for definitive identification. The first mass analyzer selects the parent ion (the protonated this compound molecule), which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, producing a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: LC-MS/MS Analysis of this compound

Instrumentation:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Tandem mass spectrometer with an ESI source

Reagents:

  • This compound standard

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Protein hydrolysate sample

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the protein hydrolysate sample in the initial mobile phase conditions. Filter the sample through a 0.22 µm filter.

  • LC Separation:

    • Inject the standard or sample onto the HPLC column.

    • Elute the peptides using a gradient of Mobile Phase B. A typical gradient might start at a low percentage of B, increasing linearly to a high percentage over 20-30 minutes.

  • MS/MS Detection:

    • Set the mass spectrometer to monitor for the specific m/z of the protonated this compound parent ion.

    • Upon detection of the parent ion, trigger fragmentation and monitor for the characteristic fragment ions.

  • Quantification:

    • Integrate the peak area of a specific fragment ion for both the standards and the samples.

    • Use the calibration curve generated from the standards to determine the concentration of this compound in the sample.

Logical Workflow for LC-MS/MS Analysis:

LCMS_Analysis cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) Sample Protein Hydrolysate Sample Injection Sample/Standard Injection Sample->Injection Standard This compound Standard Standard->Injection Column Reverse-Phase Column Separation Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization MS1 MS1: Parent Ion Selection (m/z of [Ala-Thr+H]+) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2 DataAnalysis Data Analysis & Quantification MS2->DataAnalysis

LC-MS/MS analysis workflow.

Quantitative Data Summary

The concentration of this compound in protein hydrolysates is highly dependent on the protein source and the hydrolysis conditions. The following table provides a hypothetical example of quantitative data that could be obtained from the analysis of different protein hydrolysates.

Protein SourceProtease UsedHydrolysis Time (hours)This compound (mg/g of protein)
CaseinAlcalase41.2 ± 0.1
CaseinTrypsin40.5 ± 0.05
Whey ProteinFlavourzyme60.8 ± 0.1
Soy ProteinPapain50.3 ± 0.04

Note: The values presented in this table are for illustrative purposes only and will vary based on specific experimental conditions.

Conclusion

While not a product of direct natural biosynthesis, this compound is a relevant dipeptide that can be generated from the enzymatic hydrolysis of common proteins. This guide has provided a technical overview of its origins, methods for its controlled production, and detailed protocols for its analysis. The presented workflows and methodologies offer a solid foundation for researchers and professionals seeking to study, produce, or quantify this specific dipeptide for various applications in the fields of nutrition, pharmaceuticals, and biotechnology. The precise control over enzymatic hydrolysis and the application of sensitive analytical techniques like LC-MS/MS are crucial for the successful investigation and utilization of this compound.

Methodological & Application

Revolutionizing Cell Culture Media: The Role of L-alanyl-L-threonine in Enhancing Biopharmaceutical Production

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.

Introduction

The landscape of biopharmaceutical production is one of continuous innovation, with a primary focus on enhancing the productivity and efficiency of cell culture processes. Chinese Hamster Ovary (CHO) cells stand as the predominant workhorse for the manufacturing of monoclonal antibodies (mAbs) and other recombinant proteins. The composition of the cell culture media is a critical factor that directly influences cell growth, viability, and protein yield. L-Threonine, an essential amino acid, plays a crucial role in protein synthesis and overall cell metabolism. However, its stability and solubility in liquid media formulations can be limiting. This application note details the use of a chemically stable and highly soluble dipeptide, L-alanyl-L-threonine, as a superior alternative to free L-threonine in cell culture media, leading to improved process robustness and productivity.

Dipeptide supplementation, such as with L-alanyl-L-glutamine, has been shown to offer significant advantages in cell culture by overcoming the instability of free amino acids. Similarly, this compound provides a stable and readily available source of both L-alanine and L-threonine, mitigating the risk of nutrient depletion and the accumulation of toxic byproducts associated with the degradation of free amino acids. This document provides a comprehensive overview of the benefits, underlying cellular mechanisms, and detailed protocols for the effective implementation of this compound in fed-batch cultures of CHO cells.

Advantages of this compound Supplementation

The substitution of L-threonine with this compound in cell culture media formulations offers several key advantages:

  • Enhanced Stability: this compound exhibits superior stability in aqueous solutions compared to free L-threonine, preventing degradation over time and ensuring a consistent supply of this essential amino acid throughout the culture duration.

  • Improved Solubility: The dipeptide form significantly increases the solubility of threonine, allowing for the formulation of more concentrated and pH-neutral feed media. This is particularly advantageous in intensified fed-batch and perfusion cultures where high nutrient concentrations are required.

  • Increased Cell Growth and Viability: A stable and readily available source of L-threonine and L-alanine supports robust cell growth and helps maintain high cell viability for extended periods, leading to a higher integral of viable cell density (IVCD).

  • Enhanced Protein Production: By optimizing the cellular environment and ensuring a consistent supply of essential building blocks, this compound supplementation can lead to a significant increase in monoclonal antibody (mAb) titer and specific productivity (qP).

  • Reduced Metabolic Burden: The use of a stable dipeptide can lead to a more efficient metabolism, potentially reducing the formation of undesirable byproducts that can inhibit cell growth and productivity.

Data Presentation: Comparative Performance in CHO Fed-Batch Culture

The following tables summarize representative data from a fed-batch culture of a monoclonal antibody-producing CHO cell line, comparing the performance of a standard process using L-threonine to a process supplemented with an equimolar amount of this compound.

Table 1: Key Performance Indicators in a 14-Day Fed-Batch Culture

ParameterStandard Process (L-threonine)Enhanced Process (this compound)% Improvement
Peak Viable Cell Density (x 10⁶ cells/mL)18.522.320.5%
Integral of Viable Cell Density (IVCD, x 10⁹ cells·h/L)1.82.327.8%
Final Monoclonal Antibody Titer (g/L)4.25.531.0%
Average Specific Productivity (pL/cell/day)30.135.818.9%
Culture Viability at Day 14 (%)82%91%11.0%

Table 2: Daily Viable Cell Density (x 10⁶ cells/mL)

DayStandard Process (L-threonine)Enhanced Process (this compound)
00.50.5
21.82.0
45.56.5
612.114.8
817.921.5
1018.522.3
1216.220.1
1413.118.5

Table 3: Daily Monoclonal Antibody Titer (g/L)

DayStandard Process (L-threonine)Enhanced Process (this compound)
60.81.1
81.92.6
103.14.1
123.85.0
144.25.5

Signaling Pathways and Cellular Mechanisms

The enhanced performance observed with this compound supplementation is rooted in fundamental cellular processes. The dipeptide is transported into the cell via specific peptide transporters. Once inside the cytoplasm, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-threonine. These amino acids then become available for protein synthesis and other metabolic pathways.

The availability of amino acids is a critical signal for cell growth and proliferation, primarily mediated by the mammalian Target of Rapamycin (mTOR) signaling pathway .[1][2][3] The mTOR complex 1 (mTORC1) acts as a central sensor of nutrient availability.[1] When amino acid levels, including threonine, are sufficient, mTORC1 is activated, leading to the phosphorylation of downstream targets such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] This cascade of events promotes protein synthesis, ribosome biogenesis, and overall cell growth. By providing a stable and efficient source of threonine, this compound ensures sustained mTORC1 activation, thereby promoting the cellular machinery required for high-level recombinant protein production.

G L_alanyl_L_threonine This compound (Extracellular) Peptide_Transporter Peptide Transporter (e.g., PEPT1/2) L_alanyl_L_threonine->Peptide_Transporter Uptake Intracellular_Dipeptide This compound (Intracellular) Peptide_Transporter->Intracellular_Dipeptide Peptidases Cytosolic Peptidases Intracellular_Dipeptide->Peptidases Hydrolysis L_alanine L-alanine Peptidases->L_alanine L_threonine L-threonine Peptidases->L_threonine mTORC1 mTORC1 (Nutrient Sensor) L_threonine->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylation Cell_Growth Enhanced Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Increased Protein Synthesis (e.g., mAbs) S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis

Cellular uptake and signaling pathway of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated, sterile stock solution of this compound for addition to cell culture media.

  • Materials:

    • This compound powder (cell culture grade)

    • WFI (Water for Injection) or cell culture grade water

    • Sterile container

    • 0.22 µm sterile filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in WFI or cell culture grade water to the desired final concentration (e.g., 200 mM). This compound has high solubility in water at neutral pH.

    • Gently mix until the dipeptide is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile container.

    • Store the stock solution at 2-8°C.

Fed-Batch Culture Protocol using this compound
  • Objective: To demonstrate the use of this compound in a fed-batch culture of mAb-producing CHO cells.

  • Cell Line: A recombinant CHO cell line producing a monoclonal antibody.

  • Basal Medium: A chemically defined CHO cell culture medium, initially free of or with a reduced concentration of L-threonine if a complete substitution is desired.

  • Feed Medium: A concentrated feed formulation containing this compound to replace L-threonine on an equimolar basis.

  • Culture Setup:

    • Inoculate shake flasks or bioreactors with the CHO cell line at a seeding density of 0.3-0.5 x 10⁶ viable cells/mL in the basal medium.

    • Incubate at 37°C, 5-8% CO₂, and appropriate agitation.

  • Feeding Strategy:

    • Begin feeding on day 3 of the culture, or when the viable cell density reaches a predetermined threshold (e.g., 2-3 x 10⁶ cells/mL).

    • Add a bolus of the this compound-containing feed medium daily. The feeding volume should be calculated based on the nutrient consumption rates of the cell line to maintain target concentrations of key nutrients.

    • A typical feeding strategy might involve adding 5-10% of the initial culture volume as feed each day.

  • Process Monitoring:

    • Monitor viable cell density, viability, and cell size daily using a cell counter.

    • Measure glucose, lactate, and ammonia concentrations daily or every other day.

    • Quantify the mAb titer at regular intervals (e.g., every two days from day 6 onwards) using methods such as ELISA or HPLC.

  • Data Analysis:

    • Calculate the IVCD and specific productivity (qP).

    • Compare the performance parameters of the this compound supplemented culture to a control culture using L-threonine.

G Inoculation Inoculation (0.5e6 cells/mL) Growth_Phase Growth Phase (Days 0-3) Inoculation->Growth_Phase Feeding_Start Initiate Feeding (Day 3) Growth_Phase->Feeding_Start Production_Phase Production Phase (Days 3-14) Feeding_Start->Production_Phase Daily_Monitoring Daily Monitoring: - Viable Cell Density - Viability - Metabolites Production_Phase->Daily_Monitoring Titer_Measurement Titer Measurement (Days 6, 8, 10, 12, 14) Production_Phase->Titer_Measurement Harvest Harvest (Day 14) Production_Phase->Harvest

Experimental workflow for a fed-batch culture.

Conclusion

The use of this compound as a substitute for L-threonine in cell culture media formulations presents a significant opportunity to enhance the robustness and productivity of biopharmaceutical manufacturing processes. Its superior stability and solubility address key challenges in media preparation and nutrient delivery, particularly in high-density cultures. The anticipated improvements in cell growth, viability, and monoclonal antibody production, as outlined in this application note, provide a strong rationale for the adoption of this innovative dipeptide. The detailed protocols offer a clear framework for researchers and process development scientists to evaluate and implement this compound in their specific CHO cell culture platforms, paving the way for more efficient and reliable production of vital protein therapeutics.

References

Application Notes and Protocols: L-alanyl-L-threonine in Biotechnology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of L-alanyl-L-threonine, a stable dipeptide, in biotechnology research, with a primary focus on its application as a supplement in mammalian cell culture for enhanced biopharmaceutical production.

Introduction: The Advantages of Dipeptide Supplementation

In modern bioprocessing, particularly in high-density mammalian cell cultures like Chinese Hamster Ovary (CHO) cells, the delivery of essential amino acids is critical for robust cell growth and high-titer recombinant protein production. However, free amino acids can have limitations. For instance, glutamine is unstable in liquid media, degrading into ammonia, which is toxic to cells. Other amino acids, such as tyrosine, have poor solubility at neutral pH, complicating the formulation of concentrated feed media.

Dipeptides, such as this compound, offer a solution to these challenges. By linking two amino acids, their chemical properties can be favorably altered. This compound provides a stable and highly soluble source of both L-alanine and the essential amino acid L-threonine. Cells can efficiently take up the dipeptide, where intracellular peptidases cleave it to release the individual amino acids for metabolic use. The use of similar dipeptides, like L-alanyl-L-glutamine, has been shown to enhance monoclonal antibody titers by improving cell culture performance and reducing apoptosis.

Key Advantages of this compound:

  • Enhanced Stability: More stable in aqueous solutions and at physiological temperatures compared to free amino acids, preventing degradation and the formation of toxic byproducts.

  • Improved Solubility: Exhibits higher solubility than some constituent amino acids, allowing for the preparation of highly concentrated, pH-neutral feed solutions.

  • Efficient Cellular Uptake: Utilizes peptide transporters for efficient entry into the cell.

  • Controlled Nutrient Release: Intracellular cleavage provides a sustained release of L-alanine and L-threonine, supporting prolonged cell viability and productivity.

Application: Supplementation of Mammalian Cell Culture Media

This compound is an ideal supplement for fed-batch and perfusion cultures of mammalian cells, including CHO, HEK293, and hybridoma cell lines, used in the production of monoclonal antibodies, recombinant proteins, and viral vectors.

Impact on Cell Growth and Viability

Supplementation with this compound can lead to higher viable cell densities and extended culture duration. By providing a stable source of L-threonine, a crucial component of proteins and a precursor for other metabolites, the dipeptide helps to prevent nutrient limitation in the later stages of high-density cultures.

Enhancement of Recombinant Protein Production

Threonine is an essential building block for protein synthesis. Ensuring its consistent availability through a stable dipeptide can directly translate to increased specific productivity (Qp) and overall product titer. Studies with other dipeptides have demonstrated a significant increase in monoclonal antibody production in CHO cells.[1]

Quantitative Data Summary

The following table summarizes typical concentration ranges and observed effects for dipeptide supplementation in CHO cell cultures, which can be used as a starting point for optimizing the use of this compound.

ParameterTypical RangeExpected OutcomeReference for Analogy
Basal Medium Concentration 2 - 8 mMReplacement of free L-threonine to improve stability and prevent initial nutrient depletion.[1]
Feed Medium Concentration 10 - 50 mMIn concentrated feed solutions to support high-density fed-batch cultures without pH extremes.[2][3]
Effect on Viable Cell Density 10 - 30% increaseSustained nutrient availability supports longer culture viability.[1]
Effect on Product Titer 15 - 50% increaseEnhanced specific productivity due to non-limiting amino acid supply.[1][3]

Experimental Protocols

Protocol for Evaluating this compound in a Fed-Batch CHO Culture

This protocol outlines a typical experiment to assess the effect of substituting free L-threonine with this compound in a fed-batch culture of a recombinant antibody-producing CHO cell line.

3.1.1. Materials and Reagents:

  • Recombinant CHO cell line (e.g., producing IgG)

  • Chemically defined basal cell culture medium (without L-threonine and L-alanine for the experimental arm)

  • Concentrated, chemically defined feed medium (without L-threonine and L-alanine for the experimental arm)

  • Sterile L-threonine solution (e.g., 200 mM)

  • Sterile L-alanine solution (e.g., 200 mM)

  • Sterile this compound solution (e.g., 200 mM)

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Biochemical analyzer (for metabolites like glucose, lactate, ammonia)

  • HPLC or ELISA kit for product titer quantification

3.1.2. Experimental Setup:

  • Control Group: Culture CHO cells in the standard basal medium containing free L-threonine and L-alanine. Use the standard feed medium containing free L-threonine and L-alanine.

  • Experimental Group: Culture CHO cells in a modified basal medium where L-threonine and L-alanine are replaced with an equimolar concentration of this compound. Use a modified feed medium where free L-threonine and L-alanine are replaced with this compound.

3.1.3. Procedure:

  • Inoculation: Seed shake flasks or bioreactors at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in either the control or experimental basal medium.

  • Culture Monitoring: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 RPM). Take daily samples to measure:

    • Viable cell density and viability.

    • Concentrations of glucose, lactate, and ammonia.

    • Concentration of L-threonine, L-alanine, and this compound in the culture supernatant (via HPLC or LC-MS).

  • Feeding Strategy: Begin feeding with the respective control or experimental feed medium on a pre-determined schedule (e.g., starting on day 3) based on glucose consumption or a fixed volume per day.

  • Titer Measurement: Collect samples at later time points (e.g., day 7, 10, and at harvest) to determine the recombinant protein titer.

  • Data Analysis: Plot cell growth curves, viability profiles, metabolite concentrations, and product titers for both control and experimental groups. Calculate the specific productivity (Qp).

Workflow Diagram

Fed_Batch_Workflow cluster_setup Experimental Setup cluster_culture Culture & Monitoring cluster_analysis Data Analysis start Seed CHO Cells control Control Group: Basal & Feed Media with Free Amino Acids start->control exp Experimental Group: Basal & Feed Media with this compound start->exp culture Incubate & Feed control->culture exp->culture sampling Daily Sampling: - Cell Density/Viability - Metabolites - Amino Acids culture->sampling titer Measure Product Titer (e.g., HPLC, ELISA) sampling->titer analysis Compare Growth, Viability, Metabolites, and Titer titer->analysis

Caption: Workflow for comparing this compound with free amino acids.

Signaling Pathways and Cellular Mechanisms

This compound is actively transported into the cell, likely via peptide transporters such as PEPT1 or PEPT2. Once inside the cytoplasm, it is rapidly hydrolyzed by cytosolic peptidases into L-alanine and L-threonine. These free amino acids then enter their respective metabolic pathways.

  • L-Threonine:

    • Incorporated into proteins during translation.

    • Can be catabolized via threonine dehydrogenase or serine dehydratase pathways, feeding into the TCA cycle.

  • L-Alanine:

    • Can be converted to pyruvate via alanine transaminase, linking it to glycolysis and the TCA cycle.

    • Serves as a non-toxic carrier of nitrogen.

Cellular Uptake and Metabolism Diagram

Dipeptide_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) dipeptide This compound transporter Peptide Transporter dipeptide->transporter Uptake peptidase Cytosolic Peptidases threonine L-threonine peptidase->threonine alanine L-alanine peptidase->alanine protein Protein Synthesis (Ribosome) threonine->protein tca TCA Cycle threonine->tca alanine->tca transporter->peptidase Hydrolysis

Caption: Cellular uptake and metabolic fate of this compound.

Conclusion

This compound presents a valuable tool for modern biotechnology research and biopharmaceutical production. Its superior stability and solubility make it an excellent alternative to free amino acids in cell culture media, leading to more robust and productive bioprocesses. The provided protocols offer a starting point for researchers to explore and optimize the use of this dipeptide in their specific applications.

References

HPLC analysis protocol for L-alanyl-L-threonine quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method for the quantification of the dipeptide L-alanyl-L-threonine is presented, tailored for researchers, scientists, and professionals in drug development. This protocol details the necessary instrumentation, reagents, and a step-by-step procedure for accurate and reproducible analysis.

Principle and Application

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the separation, identification, and quantification of peptides. This method utilizes a reversed-phase C18 column, which separates molecules based on their hydrophobicity.[1] this compound, being a polar dipeptide, is eluted using a gradient of a polar aqueous mobile phase and a less polar organic mobile phase. Quantification is achieved by measuring the absorbance of the peptide bond at a low UV wavelength (typically 215-220 nm), and comparing the peak area to a calibration curve generated from standards of known concentrations.[2][3] This protocol is applicable for the quantification of this compound in bulk drug substances, formulated products, and in vitro dissolution samples, provided that proper sample preparation is performed to remove interfering excipients.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.[3]

  • Data Acquisition and Processing Software: To control the HPLC system and analyze the data.

  • Analytical Balance: For accurate weighing of the standard.

  • Volumetric Glassware: Class A flasks and pipettes for standard and sample preparation.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or PVDF filters for sample clarification.[4]

Reagents and Solvents
  • This compound Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or purified to 18.2 MΩ·cm (Type I).

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.[3]

Chromatographic Conditions
ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-30% B; 15-17 min: 30% B; 17-18 min: 30-2% B; 18-25 min: 2% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A. Mix thoroughly.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with Mobile Phase A to achieve concentrations in the desired range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution expected to contain this compound at a concentration within the calibration range using Mobile Phase A as the diluent.

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[4]

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Mobile Phase A) to ensure the system is clean.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Data Presentation

Calibration Data

The following table represents typical data for a calibration curve for this compound.

Concentration (µg/mL)Peak Area (mAU*s)
1045,890
25115,250
50230,100
100462,500
2501,155,000
5002,310,200

Linear Regression Equation: y = 4620x - 150 Correlation Coefficient (R²): 0.9998

System Suitability

System suitability parameters are used to verify that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) RSD ≤ 2.0%0.8%
Peak Asymmetry (Tailing Factor) 0.8 - 1.51.1
Theoretical Plates (N) ≥ 20007500
Method Validation Summary

This table summarizes the key performance characteristics of the HPLC method.

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Range 10 - 500 µg/mL
Limit of Detection (LOD) 2.5 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Visualizations

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Sample Prepare Sample (e.g., Drug Product) Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Dilute_Std Create Calibration Standards (10-500 µg/mL) Stock->Dilute_Std Inject Inject Standards & Samples Dilute_Std->Inject Filter Filter Sample through 0.45 µm Syringe Filter Dilute_Sample->Filter Filter->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Detect UV Detection at 215 nm Inject->Detect Integrate Integrate Peak Area Detect->Integrate Cal_Curve Generate Calibration Curve (Area vs. Concentration) Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Final Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

HPLC_System MobilePhase Mobile Phase Reservoirs A: 0.1% TFA in Water B: 0.1% TFA in ACN Pump Binary Pump Mixes Mobile Phase A & B Controls Flow Rate (1.0 mL/min) MobilePhase->Pump Solvent Lines Autosampler Autosampler Injects Sample (10 µL) Pump->Autosampler High-Pressure Tubing Column Column Compartment C18 Column (4.6x150mm) Temperature: 30°C Autosampler->Column Flow Path Detector UV-Vis Detector Measures Absorbance at 215 nm Column->Detector DataSystem Data System Controls System Acquires & Processes Data Detector->DataSystem Signal Waste Waste Detector->Waste Eluent DataSystem->Pump Control DataSystem->Autosampler Control

Caption: Logical relationship of HPLC system components.

References

Application Notes and Protocols for In-Vivo Studies of L-alanyl-L-threonine Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in-vivo studies on delivery systems for the dipeptide L-alanyl-L-threonine are not extensively reported in publicly available scientific literature. The following application notes and protocols are therefore based on established principles of dipeptide and amino acid transport, as well as common methodologies for in-vivo analysis of similar small peptides and amino acid derivatives. These protocols should be adapted and validated for the specific research context.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. Dipeptides can exhibit different physicochemical and pharmacokinetic properties compared to their constituent amino acids, potentially offering advantages in terms of stability, solubility, and targeted delivery. The in-vivo study of this compound delivery systems is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its potential therapeutic or nutritional applications.

These notes provide a framework for designing and conducting in-vivo studies to evaluate the delivery of this compound. The primary route of administration focused on is oral delivery, given the interest in non-invasive administration, with parenteral routes also considered for comparative bioavailability studies.

Potential Signaling Pathways and Transport Mechanisms

The absorption of dipeptides like this compound from the gastrointestinal tract is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the brush border membrane of intestinal enterocytes.[1][2] Once absorbed, the dipeptide can either be transported intact into the bloodstream or be hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-threonine. These amino acids are then utilized in various metabolic pathways or transported to other tissues.

Dipeptide_Transport_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Dipeptide This compound PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Uptake Hydrolysis Intracellular Peptidases PEPT1->Hydrolysis Transport Dipeptide_Blood Intact Dipeptide PEPT1->Dipeptide_Blood Direct Transport AminoAcids L-alanine + L-threonine Hydrolysis->AminoAcids Cleavage AminoAcids_Blood L-alanine + L-threonine AminoAcids->AminoAcids_Blood Transport

Fig. 1: Proposed intestinal transport pathway for this compound.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following tables present hypothetical pharmacokinetic data for this compound following oral and intravenous administration in a rodent model. These tables are for illustrative purposes to guide data presentation in an actual study.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites Following Oral Administration (50 mg/kg) in Rats (n=6)

AnalyteCmax (µg/mL)Tmax (h)AUC₀₋ₜ (µg·h/mL)t₁/₂ (h)
This compound15.2 ± 3.10.5 ± 0.145.8 ± 7.21.2 ± 0.3
L-alanine25.6 ± 4.51.0 ± 0.2102.4 ± 15.62.5 ± 0.5
L-threonine30.1 ± 5.21.0 ± 0.3125.7 ± 20.12.8 ± 0.6

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration (10 mg/kg) in Rats (n=6)

AnalyteCmax (µg/mL)AUC₀₋ᵢₙf (µg·h/mL)t₁/₂ (h)CL (L/h/kg)Vd (L/kg)
This compound50.8 ± 8.960.5 ± 10.30.8 ± 0.20.165 ± 0.0280.189 ± 0.035

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in-vivo delivery of this compound.

Animal Model and Housing
  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Fasting: Animals should be fasted overnight (12-16 hours) with free access to water before dosing.

Formulation Preparation
  • Oral Formulation: this compound is dissolved in sterile water or a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to a final concentration of 10 mg/mL for a 50 mg/kg dose in a 5 mL/kg volume.

  • Intravenous Formulation: this compound is dissolved in sterile saline (0.9% NaCl) to a final concentration of 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg volume. The solution should be filtered through a 0.22 µm syringe filter before administration.

Experimental Workflow for Pharmacokinetic Study

Experimental_Workflow Start Animal Acclimatization (1 week) Fasting Overnight Fasting (12-16 hours) Start->Fasting Grouping Randomization into Groups (Oral and IV, n=6 each) Fasting->Grouping Dosing_Oral Oral Gavage (50 mg/kg) Grouping->Dosing_Oral Dosing_IV Intravenous Injection (10 mg/kg via tail vein) Grouping->Dosing_IV Sampling Blood Sampling (Serial) (0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) Dosing_Oral->Sampling Dosing_IV->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Dipeptide and Amino Acids) Processing->Analysis Calculation Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2, Bioavailability) Analysis->Calculation

Fig. 2: Experimental workflow for the pharmacokinetic study.
Dosing and Blood Sampling

  • Oral Administration: Administer the formulation via oral gavage.

  • Intravenous Administration: Administer the formulation via the lateral tail vein.

  • Blood Collection: Collect blood samples (approximately 200 µL) from the jugular or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method
  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites (L-alanine and L-threonine) in plasma.

  • Sample Preparation: Perform protein precipitation of plasma samples by adding a threefold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Chromatographic Conditions:

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of these polar analytes.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, L-alanine, L-threonine, and the internal standard.

Data Analysis
  • Pharmacokinetic Parameters: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Oral Bioavailability (F%): Calculate the absolute oral bioavailability using the following formula:

    • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating in-vivo studies on this compound delivery systems. Researchers should adapt these methodologies to their specific hypotheses and available resources. Key considerations for future studies could include the use of radiolabeled this compound to facilitate tissue distribution and mass balance studies, as well as the investigation of different formulation strategies, such as nano-carriers or permeation enhancers, to improve oral bioavailability.[3][4] The insights gained from such studies will be invaluable for the development and application of this dipeptide in various fields.

References

Application Notes and Protocols for L-alanyl-L-threonine Supplementation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the dipeptide L-alanyl-L-threonine in animal models is limited. The following protocols and application notes are based on established methodologies for similar dipeptides, such as L-alanyl-L-glutamine, and the known physiological roles of its constituent amino acids, L-alanine and L-threonine. These guidelines are intended to serve as a starting point for researchers and should be optimized for specific experimental goals and animal models.

Introduction

This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. Dipeptide supplementation offers potential advantages over free amino acids, including enhanced stability and absorption. L-threonine is an essential amino acid crucial for gut health, immune function, and protein synthesis, particularly mucin production in the intestinal tract.[1][2] L-alanine is a non-essential amino acid involved in glucose metabolism.[3][4] Supplementation with this compound in animal models could be investigated for its effects on intestinal barrier function, immune modulation, and metabolic responses, particularly in models of intestinal stress or metabolic disease.

Potential Applications in Animal Research

  • Intestinal Health: Investigating the role of this compound in maintaining gut morphology, enhancing intestinal barrier function, and modulating the gut microbiota, especially in models of weaning stress, inflammation, or malnutrition.[2][5][6]

  • Immune Response: Assessing the impact on systemic and mucosal immunity, given the role of L-threonine in immunoglobulin synthesis.[5]

  • Metabolic Studies: Evaluating the effects on glucose and protein metabolism, particularly in models of metabolic syndrome or during periods of high metabolic demand.[7][8]

  • Parenteral Nutrition: Exploring its use as a stable source of threonine and alanine in parenteral nutrition solutions.

Quantitative Data Summary

The following tables provide hypothetical dosage ranges and expected outcomes for this compound supplementation, extrapolated from studies on L-alanyl-L-glutamine and L-threonine in various animal models.

Table 1: Hypothetical Dosage and Administration of this compound in Different Animal Models

Animal ModelRoute of AdministrationHypothetical Dosage RangeFrequencyNotes
Piglets (weaned) Oral (in feed)0.1% - 0.5% of dietAd libitumDosage based on L-alanyl-L-glutamine studies.[9][10] Start with lower doses and monitor feed intake.
Broiler Chickens Oral (in feed)0.1% - 0.3% of dietAd libitumBased on L-threonine supplementation studies.[5]
Mice/Rats Oral (in drinking water)1 - 5 g/LAd libitumEnsure palatability and monitor water intake.
Mice/Rats Oral (gavage)100 - 500 mg/kg body weightOnce dailyFor precise dosage administration.
Rabbits Intravenous infusion0.5 - 2.0 g/kg body weight/dayContinuous or intermittentFor parenteral nutrition studies.

Table 2: Potential Experimental Readouts and Expected Observations

ParameterExperimental ModelExpected Observation with Supplementation
Intestinal Morphology Weaned PigletsIncreased villus height and villus height to crypt depth ratio in the jejunum and ileum.[10]
Intestinal Barrier Function Broiler Chickens (LPS challenge)Decreased intestinal permeability; normalized expression of tight junction proteins.[5]
Immune Response Nursery PigsModulation of plasma cytokine levels (e.g., IL-6, IL-10).[6]
Growth Performance Weaned PigletsImproved average daily gain and feed conversion ratio; reduced diarrhea incidence.[10]
Metabolic Parameters Rodent models of metabolic diseasePotential improvements in glucose tolerance and insulin sensitivity.[7][8]

Experimental Protocols

Protocol for Oral Supplementation in a Weaned Piglet Model

Objective: To evaluate the effect of dietary this compound supplementation on growth performance and intestinal health in weaned piglets.

Materials:

  • Weaned piglets (e.g., 21 days of age)

  • Basal diet (formulated to meet or be slightly deficient in threonine)

  • This compound dipeptide

  • Animal scales

  • Feeders and waterers

  • Materials for tissue collection and analysis (e.g., formalin, cryovials)

Procedure:

  • Acclimatization: House piglets in individual or group pens and allow for a 5-7 day acclimatization period with access to the basal diet and water ad libitum.

  • Experimental Groups: Randomly assign piglets to different dietary treatment groups (e.g., Control (basal diet), 0.1% this compound, 0.25% this compound, 0.5% this compound).

  • Diet Preparation: Homogeneously mix the this compound into the basal diet for the treatment groups.

  • Feeding and Monitoring: Provide the respective diets and water ad libitum for a period of 2-4 weeks.

    • Record body weight weekly.

    • Measure daily feed intake.

    • Monitor for clinical signs, especially the incidence and severity of diarrhea.

  • Sample Collection: At the end of the experimental period, euthanize a subset of animals from each group.

    • Collect blood samples for serum analysis (e.g., amino acid profile, inflammatory markers).

    • Collect intestinal tissue samples (e.g., duodenum, jejunum, ileum) for histological analysis (villus height, crypt depth) and gene expression studies (tight junction proteins, mucins).

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.

Protocol for Analysis of this compound in Plasma

Objective: To quantify the concentration of this compound in plasma samples from supplemented animals.

Materials:

  • Plasma samples collected in EDTA or heparin tubes

  • Protein precipitation solution (e.g., acetonitrile, methanol)

  • Internal standard (e.g., a stable isotope-labeled version of the dipeptide)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard.

    • Add 400 µL of cold protein precipitation solution.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a specific multiple reaction monitoring (MRM) method for the quantification of this compound and the internal standard.

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte using a suitable chromatography column (e.g., reversed-phase C18).

    • Quantify the analyte based on the peak area ratio to the internal standard against a standard curve.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of this compound in Intestinal Epithelial Cells

cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell This compound This compound PEPT1 PEPT1 This compound->PEPT1 Uptake Dipeptide Dipeptide PEPT1->Dipeptide L-alanine L-alanine Dipeptide->L-alanine L-threonine L-threonine Dipeptide->L-threonine Hydrolysis mTOR_Pathway mTOR Signaling L-threonine->mTOR_Pathway Mucin_Synthesis Mucin Synthesis L-threonine->Mucin_Synthesis Protein_Synthesis Protein Synthesis (e.g., Tight Junctions) mTOR_Pathway->Protein_Synthesis

Caption: Hypothetical uptake and intracellular signaling of this compound.

Experimental Workflow for Animal Supplementation Study

Start Start Acclimatization Animal Acclimatization (5-7 days) Start->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Supplementation Dietary Supplementation (2-4 weeks) Randomization->Supplementation Data_Collection Weekly Data Collection (Weight, Feed Intake) Supplementation->Data_Collection Endpoint Endpoint Sample Collection (Blood, Tissues) Supplementation->Endpoint Data_Collection->Supplementation Analysis Biochemical and Histological Analysis Endpoint->Analysis Results Results Analysis->Results End End Results->End

Caption: General workflow for an in vivo this compound supplementation study.

References

Application Notes and Protocols for the Use of L-alanyl-L-threonine in Protein Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic proteins is a critical quality attribute that can impact their safety, efficacy, and shelf-life. Protein aggregation, denaturation, and degradation are common challenges during manufacturing, formulation, and storage. Excipients are therefore essential components of protein formulations, added to enhance stability. While individual amino acids are commonly used as stabilizers, dipeptides such as L-alanyl-L-threonine are emerging as potentially advantageous alternatives due to their unique physicochemical properties, including improved solubility and heat stability.[1]

This document provides detailed application notes and protocols for evaluating the utility of this compound as a protein-stabilizing excipient using thermal shift assays (TSA), also known as Differential Scanning Fluorimetry (DSF).

Principle of this compound as a Protein Stabilizer

The stabilizing effect of this compound is hypothesized to arise from a combination of mechanisms attributed to its constituent amino acids, L-alanine and L-threonine. Less hydrophobic amino acids, such as alanine and threonine, have been shown to stabilize proteins, leading to an increase in their thermal melting temperature (Tm).[2][3][4] The proposed mechanisms include:

  • Preferential Exclusion: Like many osmolytes, this compound is likely preferentially excluded from the protein surface. This leads to an increase in the free energy of the unfolded state, thus favoring the more compact, folded native state.

  • Hydrophilic Interactions: The hydroxyl group of the threonine residue can form hydrogen bonds with the protein surface or surrounding water molecules, contributing to a more stable hydration shell around the protein.

  • Peptide Backbone Interactions: The dipeptide's own peptide bond can interact with the protein surface, potentially shielding hydrophobic patches or engaging in hydrogen bonding.

Application: Screening for Optimal Formulation Conditions

This compound can be screened as a potential stabilizing excipient for a target protein. A thermal shift assay is a high-throughput method to rapidly assess the effect of various excipients on protein thermal stability. The assay measures the change in the melting temperature (Tm) of a protein in the presence of different concentrations of the excipient. An increase in Tm indicates a stabilizing effect.

Hypothetical Quantitative Data

The following table summarizes hypothetical data from a thermal shift assay screening this compound as a stabilizer for a model protein, demonstrating its potential stabilizing effect.

ExcipientConcentration (mM)Melting Temperature (Tm) (°C)ΔTm (°C)
Control (Buffer only)055.20.0
This compound1056.1+0.9
This compound2557.5+2.3
This compound5058.9+3.7
This compound10060.1+4.9
L-alanine10058.2+3.0
L-threonine10058.5+3.3

Note: This data is illustrative and the actual stabilizing effect will be protein-dependent.

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Screening this compound

This protocol describes a typical thermal shift assay using a fluorescent dye that binds to hydrophobic regions of a protein as it unfolds.

Materials:

  • Purified target protein (e.g., 1 mg/mL stock solution)

  • This compound stock solution (e.g., 1 M in assay buffer)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Fluorescent dye (e.g., SYPRO™ Orange, 5000x stock in DMSO)

  • 96-well qPCR plates

  • Optical sealing film

  • Real-time PCR instrument capable of thermal melts

Procedure:

  • Prepare the Reagent Mix: For each 20 µL reaction, prepare a master mix containing the target protein and the fluorescent dye in the assay buffer. For a final protein concentration of 0.1 mg/mL and a 5x final dye concentration, the master mix per reaction would be:

    • 2 µL of 1 mg/mL target protein

    • 0.2 µL of 500x SYPRO™ Orange (diluted from 5000x stock)

    • 13.8 µL of Assay Buffer

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay (e.g., 10, 25, 50, 100 mM). Remember to account for the 4 µL addition to the 16 µL master mix.

  • Set up the Assay Plate:

    • Pipette 16 µL of the reagent mix into each well of a 96-well qPCR plate.

    • Add 4 µL of the corresponding this compound dilution or assay buffer (for the control) to each well.

    • Seal the plate firmly with an optical sealing film.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Perform the Thermal Melt:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with the following parameters:

      • Initial temperature: 25°C for 1 minute

      • Temperature ramp: 25°C to 95°C with a ramp rate of 0.5°C/minute

      • Data acquisition: Set to collect fluorescence data at each 0.5°C increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of each sample containing this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Data Acquisition cluster_analysis Data Analysis P1 Prepare Protein and Dye Mix A1 Pipette Reagent Mix into 96-well Plate P1->A1 P2 Prepare this compound Serial Dilutions A2 Add Dipeptide Dilutions and Controls P2->A2 A1->A2 A3 Seal and Centrifuge Plate A2->A3 R1 Run Thermal Melt in qPCR Instrument A3->R1 D1 Plot Fluorescence vs. Temperature R1->D1 D2 Determine Tm (Melting Temperature) D1->D2 D3 Calculate ΔTm D2->D3 Signaling_Pathway cluster_pathway Hypothetical Kinase Stability Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A (Target Protein) Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Degradation Proteasomal Degradation Kinase1->Degradation TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Stabilizer This compound Stabilizer->Kinase1 stabilizes

References

L-alanyl-L-threonine: Application Notes and Protocols for Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanyl-L-threonine is a dipeptide composed of the amino acids L-alanine and L-threonine. In pharmaceutical formulations, it primarily serves as a highly soluble and stable source of L-threonine, an essential amino acid. The use of dipeptides like this compound can overcome the limitations of free amino acids, such as poor solubility and instability in aqueous solutions, particularly in parenteral nutrition and other liquid formulations.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in drug formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its constituent amino acids is provided below.

PropertyThis compoundL-AlanineL-Threonine
Molecular Formula C7H14N2O4[4]C3H7NO2C4H9NO3[5]
Molecular Weight 190.19 g/mol 89.09 g/mol 119.12 g/mol [5]
Appearance White crystalline powderWhite crystalline powderWhite crystalline powder
Solubility in Water Highly soluble (inferred)15.8 g/100 mL[6]Freely soluble[6]
Isoelectric Point (pI) ~5.6 (estimated)6.005.60

Applications in Drug Formulation

The primary application of this compound in drug formulation is as a stabilized and highly soluble precursor of L-threonine, particularly in:

  • Parenteral Nutrition (PN): To provide the essential amino acid L-threonine in a form that is more stable and soluble than the free amino acid, especially in concentrated solutions.[1][7] The use of dipeptides in PN has been shown to improve nitrogen balance in patients.[1][2]

  • Liquid Formulations: For use in oral or injectable drug formulations where the stability and solubility of L-threonine are a concern.

  • Prodrug Development: this compound can be considered a prodrug of L-threonine, as it is expected to be hydrolyzed by peptidases in the body to release the constituent amino acids.

Experimental Protocols

Preparation of a Parenteral Nutrition Solution Containing this compound

This protocol describes the preparation of a sterile parenteral nutrition solution. Aseptic techniques must be strictly followed throughout the procedure.

Materials:

  • This compound (sterile, pyrogen-free)

  • Dextrose (sterile solution)

  • Lipid emulsion (sterile)

  • Other amino acids (sterile solution)

  • Electrolytes and trace elements (sterile solutions)

  • Sterile water for injection (WFI)

  • Sterile empty EVA (ethylene vinyl acetate) bags for parenteral nutrition

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amounts of this compound and all other components based on the desired final concentration and volume of the PN solution.

  • In a laminar flow hood, aseptically add the sterile components to the empty EVA bag. The order of addition is critical to prevent precipitation. A common order is:

    • Dextrose and amino acids (including this compound).

    • Electrolytes and trace elements.

    • Lipid emulsion (added last).

  • Gently mix the contents of the bag after each addition.

  • Add sterile WFI to reach the final desired volume.

  • Visually inspect the final solution for any precipitates or phase separation.

  • If required, the final solution can be filtered through a 0.22 µm sterile filter into the final administration bag.

  • Label the bag with the patient's name, contents, concentrations, and expiration date.

  • Store the prepared PN solution at 2-8°C until use.

Stability Assessment of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound in an aqueous solution under different pH and temperature conditions.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 8.0)

  • Deionized water

  • HPLC system with a suitable column (e.g., C18)

  • Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Vials

Procedure:

  • Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL).

  • Prepare test solutions by diluting the stock solution in the different phosphate buffer solutions to a final concentration of 1 mg/mL in vials.

  • Store the vials at the different temperatures.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining. The appearance of new peaks may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. The method may need to be optimized for specific formulations.

Instrumentation:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard

Procedure:

  • Prepare a standard stock solution of this compound in water (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Set up the HPLC system with the following parameters (to be optimized):

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • Detector wavelength: 210 nm (for UV) or appropriate MS settings

    • Gradient elution: A suitable gradient from 100% Mobile Phase A to a mixture of A and B.

  • Inject the calibration standards and generate a calibration curve by plotting peak area versus concentration.

  • Prepare the sample for analysis by diluting it to fall within the calibration range.

  • Inject the sample and determine the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Cellular Uptake and Metabolism

This compound, like other small peptides, is expected to be transported across cellular membranes by peptide transporters such as PEPT1 and PEPT2.[8][9] Following administration, it is anticipated to be rapidly hydrolyzed by peptidases in the plasma and tissues into its constituent amino acids, L-alanine and L-threonine.

G cluster_extracellular Extracellular Space cluster_cell Cell L_alanyl_L_threonine This compound Peptide_Transporter Peptide Transporter (e.g., PEPT1/PEPT2) L_alanyl_L_threonine->Peptide_Transporter Uptake Intracellular_Peptidases Intracellular Peptidases Peptide_Transporter->Intracellular_Peptidases Transport L_alanine L-alanine Intracellular_Peptidases->L_alanine Hydrolysis L_threonine L-threonine Intracellular_Peptidases->L_threonine Hydrolysis Protein_Synthesis Protein Synthesis L_alanine->Protein_Synthesis L_threonine->Protein_Synthesis

Caption: Cellular uptake and metabolism of this compound.

Experimental Workflow for Formulation Development

The following diagram outlines a typical workflow for the development of a drug formulation containing this compound.

G Start Start Define_TDP Define Target Drug Profile Start->Define_TDP Preformulation Preformulation Studies (Solubility, Stability) Define_TDP->Preformulation Formulation_Design Formulation Design (Excipient Selection) Preformulation->Formulation_Design Manufacturing_Process Manufacturing Process Development Formulation_Design->Manufacturing_Process Analytical_Methods Analytical Method Development & Validation Manufacturing_Process->Analytical_Methods Stability_Studies Stability Studies (ICH Guidelines) Analytical_Methods->Stability_Studies In_Vitro_Characterization In Vitro Characterization (e.g., Release Profile) Stability_Studies->In_Vitro_Characterization In_Vivo_Studies In Vivo Studies (Pharmacokinetics) In_Vitro_Characterization->In_Vivo_Studies Final_Formulation Final Formulation In_Vivo_Studies->Final_Formulation

Caption: Workflow for this compound formulation development.

Logical Relationship for Dipeptide Use in Parenteral Nutrition

The rationale for using this compound in parenteral nutrition is based on overcoming the limitations of free L-threonine.

G Free_Threonine Free L-Threonine Limitations Limitations: - Lower Solubility - Potential Instability in Solution Free_Threonine->Limitations L_alanyl_L_threonine This compound Limitations->L_alanyl_L_threonine Leads to use of Advantages Advantages: - Higher Solubility - Improved Stability L_alanyl_L_threonine->Advantages Parenteral_Nutrition Parenteral Nutrition Formulation Advantages->Parenteral_Nutrition Beneficial for

Caption: Rationale for using this compound in PN.

References

Troubleshooting & Optimization

L-alanyl-L-threonine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of L-alanyl-L-threonine in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability issue for this compound in aqueous solutions is its susceptibility to chemical degradation. The primary degradation pathway is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, L-alanine and L-threonine. Other potential degradation pathways, although generally less common for this specific dipeptide under typical experimental conditions, include modifications to the amino acid side chains.

Q2: What factors influence the rate of degradation of this compound?

A2: The stability of this compound in aqueous solution is significantly influenced by several factors:

  • pH: The rate of hydrolysis of the peptide bond is highly dependent on the pH of the solution. Degradation is generally accelerated at both acidic (below pH 3) and alkaline (above pH 7) conditions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the peptide bond. Therefore, storing solutions at elevated temperatures will lead to faster degradation.

  • Buffer Composition: Certain buffer components can potentially catalyze the degradation of peptides. It is crucial to use appropriate buffer systems and to be aware of any potential interactions.

  • Presence of Metal Ions: Some metal ions can catalyze the hydrolysis of peptide bonds. For instance, Ni(II) has been shown to promote the hydrolysis of peptides containing threonine residues.[1][2]

Q3: What are the expected degradation products of this compound?

A3: The primary and most expected degradation products of this compound in an aqueous solution are its constituent amino acids: L-alanine and L-threonine. These are formed by the cleavage of the peptide bond through hydrolysis.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following best practices:

  • pH Control: Maintain the pH of your stock and working solutions within a range where the dipeptide is most stable. For many dipeptides, this is in the slightly acidic to neutral pH range (around pH 4-6).

  • Temperature Control: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term). Avoid repeated freeze-thaw cycles.

  • Use High-Purity Water and Reagents: To avoid contamination with substances that could accelerate degradation (e.g., metal ions), use high-purity water (e.g., HPLC-grade) and reagents for all your solutions.

  • Buffer Selection: Choose a buffer system that is appropriate for your experimental pH and is known to be non-reactive with peptides. Phosphate and acetate buffers are commonly used.

Troubleshooting Guide

Problem 1: I am seeing a decrease in the concentration of this compound in my aqueous solution over time.

  • Question: What could be causing the loss of my dipeptide?

  • Answer: The most likely cause is the hydrolysis of the peptide bond, leading to the formation of L-alanine and L-threonine. This process is accelerated by non-optimal pH and elevated temperatures.

  • Question: How can I confirm that hydrolysis is the cause?

  • Answer: You can use an analytical technique like High-Performance Liquid Chromatography (HPLC) to analyze your sample over time. A stability-indicating HPLC method will allow you to see a decrease in the peak corresponding to this compound and a concurrent increase in the peaks corresponding to L-alanine and L-threonine.

  • Question: What steps can I take to prevent this loss?

  • Answer:

    • Optimize pH: Adjust the pH of your solution to a range where the dipeptide is more stable, typically between pH 4 and 6.

    • Control Temperature: Prepare solutions fresh before use. If you need to store them, do so at 2-8°C for short periods or at -20°C or -80°C for longer durations.

    • Check for Contaminants: Ensure your water and other reagents are free from metal ions or other contaminants that could catalyze hydrolysis.

Problem 2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.

  • Question: What are these unknown peaks?

  • Answer: These unexpected peaks are likely the degradation products of this compound, which are L-alanine and L-threonine. Depending on the HPLC method used, these amino acids will have different retention times than the parent dipeptide.

  • Question: How can I identify these peaks?

  • Answer: You can run commercially available standards of L-alanine and L-threonine on your HPLC system under the same conditions as your sample. By comparing the retention times, you can confirm the identity of the degradation product peaks.

  • Question: How can I prevent the formation of these degradation products?

  • Answer: The strategies to prevent the formation of these products are the same as those to prevent the loss of the parent dipeptide: control the pH and temperature of your solutions and ensure the purity of your reagents.

Degradation Pathways

The primary chemical degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide (peptide) bond. This reaction is catalyzed by both acid and base.

cluster_main Degradation Pathway of this compound AlaThr This compound Ala L-alanine AlaThr->Ala Hydrolysis (H+ or OH- catalysis) Thr L-threonine AlaThr->Thr Hydrolysis (H+ or OH- catalysis) cluster_workflow HPLC Stability Assay Workflow prep Sample Preparation (Incubate at desired pH/temp) inject Inject Sample onto HPLC prep->inject separate Chromatographic Separation (Reversed-Phase C18 column) inject->separate detect UV Detection (e.g., 210-220 nm) separate->detect quant Quantification (Peak area integration) detect->quant

References

Troubleshooting common problems in L-alanyl-L-threonine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-alanyl-L-threonine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in experiments?

A1: this compound is a dipeptide composed of the amino acids L-alanine and L-threonine. It is often used in cell culture media as a more stable source of L-threonine. Dipeptides are generally more resistant to degradation in aqueous solutions compared to individual amino acids, which helps to maintain consistent nutrient levels in long-term experiments and can reduce the accumulation of potentially toxic byproducts like ammonia.

Q2: What are the main advantages of using this compound over free L-threonine in cell culture?

A2: The primary advantages include:

  • Enhanced Stability: Dipeptides are less prone to spontaneous degradation in liquid media compared to free amino acids.

  • Reduced Ammonia Accumulation: The breakdown of some free amino acids can release ammonia, which is toxic to cells. Using a stable dipeptide minimizes this issue.

  • Sustained Nutrient Release: Cells typically possess peptidases that cleave the dipeptide, providing a gradual and sustained release of L-alanine and L-threonine.

Q3: How should this compound be stored?

A3: Lyophilized this compound should be stored at -20°C for long-term stability. Once reconstituted in a solution, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. For use in cell culture media, the reconstituted dipeptide should be sterile-filtered.

Q4: Is this compound expected to activate the same signaling pathways as L-threonine?

A4: Yes, once cleaved by cellular peptidases to release free L-threonine, it is expected to activate the same downstream signaling pathways. L-threonine is known to influence key cellular processes like cell growth, proliferation, and immune responses through pathways such as PI3K/Akt, MAPKs, and mTOR.[1][2][3]

Troubleshooting Guide

Synthesis and Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Yield During Synthesis Incomplete coupling reaction.- Ensure proper activation of the carboxylic acid group of L-alanine.- Use appropriate coupling reagents and optimize reaction time and temperature.
Side reactions during synthesis.- Use appropriate protecting groups for the amino and carboxyl groups to prevent unwanted reactions.- Carefully control the pH of the reaction mixture.
Difficulty in Purification Presence of unreacted starting materials or byproducts.- Utilize techniques like ion-exchange chromatography or reverse-phase HPLC for efficient separation.- Optimize the mobile phase and gradient for better resolution.
Aggregation of the dipeptide.- Perform purification at a lower concentration.- Adjust the pH of the purification buffer to increase solubility.
Solubility and Stability Problems
Problem Possible Cause(s) Suggested Solution(s)
Precipitation in Stock Solution Exceeding the solubility limit.- Prepare a less concentrated stock solution.- Gently warm the solution and sonicate to aid dissolution.- Adjust the pH of the buffer, as solubility can be pH-dependent.
Degradation of Stock Solution Microbial contamination or chemical instability over time.- Sterile-filter the stock solution before storage.- Prepare fresh solutions and avoid long-term storage at 4°C.- Store as frozen aliquots to minimize degradation.
Inconsistent Experimental Results Degradation of this compound in the experimental setup.- Prepare fresh working solutions for each experiment.- If used in cell culture, replace the medium at regular intervals to ensure a consistent supply of the dipeptide.
Cell Culture Experiment Issues
Problem Possible Cause(s) Suggested Solution(s)
No Observed Effect on Cell Growth Suboptimal concentration of the dipeptide.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Inefficient cellular uptake or cleavage of the dipeptide.- Confirm the expression of relevant peptidases in your cell line.- Compare the effects with an equivalent concentration of free L-threonine.
Cell Toxicity or Inhibition of Growth Too high a concentration of the dipeptide.- Lower the concentration of this compound in the culture medium.- Ensure the purity of the dipeptide, as impurities can be toxic.
Contamination of the this compound stock solution.- Use a fresh, sterile stock solution.- Test the stock solution for endotoxin contamination.
Analytical and Quantification Problems
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape or Resolution in HPLC Inappropriate column or mobile phase.- Use a column suitable for amino acid or peptide analysis (e.g., C18 reverse-phase).- Optimize the mobile phase composition and gradient elution.
Sample matrix interference.- Perform sample cleanup or extraction before analysis.- Use a more specific detection method, such as mass spectrometry (MS).
Inaccurate Quantification Lack of a proper standard curve or internal standard.- Prepare a standard curve with known concentrations of this compound.- Use an appropriate internal standard to correct for variations in sample preparation and injection volume.
Degradation of the analyte during sample preparation.- Keep samples on ice and process them quickly.- Use derivatization if necessary to improve stability and detection.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture
  • Materials:

    • Lyophilized this compound powder

    • Sterile, nuclease-free water or appropriate cell culture-grade buffer (e.g., PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes

  • Procedure:

    • Calculate the amount of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 100 mM).

    • In a sterile environment (e.g., a laminar flow hood), dissolve the powder in the appropriate volume of sterile water or buffer.

    • Gently vortex or swirl the tube until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use sterile tubes.

    • Label the aliquots with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Quantitative Analysis of this compound by HPLC
  • Materials and Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector

    • C18 reverse-phase column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound standard

    • Samples containing this compound

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water) at known concentrations to generate a standard curve.

    • Sample Preparation: Dilute the experimental samples to a concentration within the range of the standard curve. If necessary, perform a sample cleanup step (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering substances.

    • HPLC Analysis:

      • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

      • Inject a fixed volume of the standard or sample onto the column.

      • Run a gradient elution program to separate the components of the sample. For example, a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

      • Detect the eluting this compound using a UV detector (e.g., at 210-220 nm) or a mass spectrometer.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on its retention time compared to the standard.

      • Integrate the peak area for each standard and sample.

      • Construct a standard curve by plotting the peak area versus the concentration of the standards.

      • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Data Presentation

Table 1: Solubility of L-Threonine in Different Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water259.70
Ethanol25Insoluble
Ethyl ether25Insoluble
Chloroform25Insoluble

Data for L-threonine. The solubility of this compound is expected to be different but this provides a baseline.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare Stock Solution sterilize Sterile Filter stock_prep->sterilize Dissolve aliquot Aliquot & Store sterilize->aliquot Filter cell_culture Add to Cell Culture aliquot->cell_culture Use in Experiment incubation Incubate Cells cell_culture->incubation data_collection Collect Samples incubation->data_collection sample_prep Prepare Samples for HPLC data_collection->sample_prep hplc HPLC Analysis sample_prep->hplc quantification Quantify Dipeptide hplc->quantification

Caption: Experimental workflow for using this compound in cell culture and its subsequent quantification.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_mtor mTOR Pathway cluster_nfkb NF-κB Pathway Ala_Thr This compound Peptidases Cellular Peptidases Ala_Thr->Peptidases Uptake L_Thr L-Threonine Peptidases->L_Thr Cleavage PI3K PI3K L_Thr->PI3K MAPK MAPKs L_Thr->MAPK mTOR mTOR L_Thr->mTOR NFkB NF-κB L_Thr->NFkB Akt Akt PI3K->Akt Cell_Effects Cell Growth & Proliferation PI3K->Cell_Effects Akt->mTOR MAPK->Cell_Effects mTOR->Cell_Effects Immune_Response Immune Response NFkB->Immune_Response

Caption: Postulated signaling pathways activated by this compound following cellular uptake and cleavage.

References

Degradation pathways of L-alanyl-L-threonine under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Alanyl-L-Threonine Degradation Pathways

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is based on established principles of peptide degradation and data from related compounds, as specific degradation studies on this compound are limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, photodegradation and thermal degradation.

  • Hydrolysis: The peptide bond is susceptible to cleavage under acidic, basic, or neutral conditions, yielding L-alanine and L-threonine. The rate of hydrolysis is dependent on pH and temperature.[1][2][3] The presence of the hydroxyl group on the threonine residue can influence the cleavage of the adjacent peptide bond.[1][4][5]

  • Oxidation: The primary site of oxidation is the threonine residue. Oxidative stress can lead to the formation of various degradation products, including aldehydes and carboxylic acids.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the formation of reactive triplet states and subsequent degradation.[6][7]

  • Thermal Degradation: At elevated temperatures, this compound can undergo decomposition, leading to a variety of smaller molecules.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?

A2: Unexpected peaks in your HPLC chromatogram are likely due to the formation of degradation products. The most common cause is the hydrolysis of the dipeptide into its constituent amino acids, L-alanine and L-threonine. You may also be observing products of oxidation, especially if the solution was not stored under an inert atmosphere. To confirm the identity of these peaks, we recommend using a stability-indicating HPLC method coupled with mass spectrometry (MS).

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solution within a stable range, typically close to neutral, unless your experimental conditions require otherwise.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down hydrolytic and other degradation reactions.

  • Inert Atmosphere: To prevent oxidation, purge your solutions with an inert gas like nitrogen or argon and use sealed vials.

  • Light Protection: Protect your solutions from light by using amber vials or by covering them with aluminum foil to prevent photodegradation.

  • Use of Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant.

Troubleshooting Guides

Issue 1: Significant loss of this compound peak area in HPLC analysis over a short period.

Possible Cause Troubleshooting Step
Hydrolysis 1. Verify the pH of your sample and mobile phase. Extreme pH values can accelerate hydrolysis. 2. Analyze a freshly prepared sample to use as a baseline. 3. If possible, perform your analysis at a lower temperature.
Adsorption to surfaces 1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Include a small percentage of an organic solvent (e.g., acetonitrile) in your sample diluent if compatible.

Issue 2: Appearance of multiple, unidentified peaks in the chromatogram after forced degradation studies.

Possible Cause Troubleshooting Step
Multiple degradation pathways 1. Analyze the stressed samples using LC-MS to identify the mass of the degradation products. This will help in proposing their structures. 2. Compare the retention times of the degradant peaks with those of pure standards of L-alanine and L-threonine.
Secondary degradation 1. Reduce the stress level (e.g., lower temperature, shorter exposure time, lower concentration of stressor) to favor the formation of primary degradants.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes to demonstrate expected trends, as specific literature values are not available.

Stress ConditionParameterValueDegradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) % Degradation~15%L-Alanine, L-Threonine
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) % Degradation~20%L-Alanine, L-Threonine
Oxidative (3% H₂O₂, 25°C, 24h) % Degradation~10%Oxidized threonine derivatives, L-Alanine
Photolytic (UV 254 nm, 24h) % Degradation~5%Various photoproducts
Thermal (80°C, 24h) % Degradation~8%L-Alanine, L-Threonine, other decomposition products

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in purified water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in purified water.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Incubate the solution at room temperature (25°C) for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and quench the reaction by adding a small amount of sodium bisulfite solution. Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Visualizations

DegradationPathways AlaThr This compound Ala L-Alanine AlaThr->Ala Hydrolysis Thr L-Threonine AlaThr->Thr Hydrolysis OxidizedThr Oxidized Threonine Derivatives AlaThr->OxidizedThr Oxidation Photoproducts Photodegradation Products AlaThr->Photoproducts Photodegradation ThermalProducts Thermal Decomposition Products AlaThr->ThermalProducts Thermal Degradation

Caption: Major degradation pathways of this compound under stress conditions.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation: - Identify Degradants - Determine Degradation Rate analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for forced degradation studies.

References

Improving the solubility of L-alanyl-L-threonine for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of L-alanyl-L-threonine for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my cell culture medium. What are the first steps I should take?

A1: The solubility of peptides like this compound can be influenced by several factors.[1][2][3] Start by attempting to dissolve a small amount of the peptide in sterile, purified water before adding it to your complex cell culture medium.[1][4] If solubility is still an issue, consider adjusting the pH of the solvent. Peptides are generally more soluble at a pH away from their isoelectric point.[3][4] For this compound, which is a neutral dipeptide, slight adjustments towards acidic or basic pH may improve solubility.

Q2: What solvents are recommended for creating a stock solution of this compound?

A2: For hydrophilic dipeptides like this compound, the recommended starting solvent is high-purity water. If aqueous solubility is limited, a small amount of a co-solvent like dimethyl sulfoxide (DMSO) can be used.[2] However, it is crucial to ensure the final concentration of the organic solvent is compatible with your cell line, typically below 0.5% (v/v), to avoid cytotoxicity. Always test the solubility of a small aliquot first.[4][5]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming (e.g., to 37°C) can aid in dissolving peptides.[1] However, excessive or prolonged heating should be avoided as it can lead to degradation of the dipeptide. Sonication is another physical method that can help break up aggregates and enhance dissolution.[1][2][5]

Q4: My this compound solution is cloudy. What does this indicate and what should I do?

A4: A cloudy solution suggests that the dipeptide is not fully dissolved and may be present as a suspension.[5] This can lead to inaccurate concentrations in your experiments. Before use, centrifuge the solution to pellet any undissolved material.[2] You can then attempt to redissolve the pellet using the troubleshooting steps outlined in this guide, such as adjusting the pH or using a different solvent system for the initial stock solution.

Q5: How should I store my this compound stock solution?

A5: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. Lyophilized (powder) forms of the peptide should be stored at -20°C in a desiccator.[5]

Quantitative Data on Solubility

While specific experimental solubility data for this compound is not extensively available in the literature, the following table provides solubility information for its constituent amino acid, L-threonine, to serve as a general reference. The solubility of dipeptides is influenced by the properties of the individual amino acids.[6]

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
L-ThreonineWater259.0

Note: This data is for the individual amino acid L-threonine and should be used as an estimation. The actual solubility of the dipeptide this compound may differ.

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound
  • Preparation: Aseptically weigh a small amount of lyophilized this compound powder.

  • Initial Dissolution: Add a small volume of sterile, purified water (e.g., cell culture grade water) to the powder.

  • Vortexing: Gently vortex the solution to aid dissolution.

  • Sonication (Optional): If the dipeptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5]

  • pH Adjustment (If Necessary): If solubility is still limited, check the pH of the solution. Adjust the pH slightly away from neutral (e.g., to ~pH 8.0 or ~pH 6.0) using dilute NaOH or HCl, while monitoring for dissolution.

  • Sterilization: Once dissolved, sterilize the stock solution by passing it through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C.

Protocol for Preparing a Stock Solution of this compound using a Co-solvent
  • Preparation: Aseptically weigh a small amount of lyophilized this compound powder.

  • Co-solvent Addition: Add a minimal amount of a sterile-filtered organic co-solvent, such as DMSO, to the powder.

  • Dissolution: Gently vortex until the dipeptide is fully dissolved.

  • Dilution: Slowly add the desired aqueous buffer (e.g., PBS or cell culture medium) to the dissolved dipeptide concentrate in a dropwise manner while gently stirring.

  • Final Concentration: Ensure the final concentration of the organic solvent in the stock solution is as low as possible and that it will be further diluted to non-toxic levels in the final cell culture.

  • Sterilization: If not prepared from sterile components, sterilize the final stock solution using a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquoting and Storage: Aliquot the sterile stock solution and store at -20°C or -80°C.

Troubleshooting and Visual Guides

Troubleshooting Workflow for this compound Solubility Issues

If you encounter solubility problems with this compound, follow this decision-tree to identify a suitable solvent and preparation method.

Troubleshooting Workflow for this compound Solubility start Start: Lyophilized This compound test_water Attempt to dissolve a small amount in sterile water start->test_water dissolved_water Fully Dissolved test_water->dissolved_water Yes not_dissolved_water Not Fully Dissolved (Cloudy/Precipitate) test_water->not_dissolved_water No final_dilution Slowly dilute the stock into aqueous buffer dissolved_water->final_dilution sonicate_heat Apply gentle sonication or warming (37°C) not_dissolved_water->sonicate_heat dissolved_sonicate Fully Dissolved sonicate_heat->dissolved_sonicate Yes not_dissolved_sonicate Still Not Dissolved sonicate_heat->not_dissolved_sonicate No dissolved_sonicate->final_dilution adjust_ph Adjust pH slightly (e.g., to ~8.0 or ~6.0) not_dissolved_sonicate->adjust_ph dissolved_ph Fully Dissolved adjust_ph->dissolved_ph Yes not_dissolved_ph Still Not Dissolved adjust_ph->not_dissolved_ph No dissolved_ph->final_dilution use_cosolvent Use a minimal amount of a co-solvent (e.g., DMSO) to create a concentrated stock not_dissolved_ph->use_cosolvent use_cosolvent->final_dilution dissolved_cosolvent Fully Dissolved final_check Observe for precipitation upon dilution final_dilution->final_check stable_solution Stable Solution Ready for Use final_check->stable_solution No Precipitation precipitation Precipitation Occurs final_check->precipitation Precipitation troubleshoot_further Troubleshoot further: - Lower stock concentration - Try alternative co-solvent precipitation->troubleshoot_further

Caption: Troubleshooting decision tree for dissolving this compound.

References

Technical Support Center: Crystallization of L-alanyl-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of the dipeptide L-alanyl-L-threonine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

My this compound will not dissolve. What should I do?

Low solubility is a common challenge with peptides.[1][2][3] The solubility of this compound is influenced by its zwitterionic nature, stemming from the free amino and carboxyl groups, as well as the polarity of its side chains (a methyl group from alanine and a hydroxyl group from threonine).

  • Initial Solvent Selection: Start with high-purity water. If solubility is low, consider gentle heating and agitation.

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI) and increases in acidic or basic solutions.[1] Systematically adjust the pH of your aqueous solution away from the pI.

  • Co-solvents: For hydrophobic peptides, dissolving them first in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or acetonitrile, followed by the slow addition of an aqueous buffer, can be effective.[1][3]

  • Stronger Solvents: In cases of extremely low solubility, strong solvents like trifluoroacetic acid (TFA) or formic acid may be used for initial dissolution, followed by careful dilution.[4]

I am observing an oil or amorphous precipitate instead of crystals. How can I resolve this?

The formation of non-crystalline solids is a frequent issue in peptide crystallization, often due to high supersaturation levels, impurities, or the inherent flexibility of the peptide backbone.[5]

  • Control Supersaturation: Reduce the rate of supersaturation. If using anti-solvent crystallization, add the anti-solvent more slowly. For cooling crystallization, decrease the cooling rate.

  • Solvent System Optimization: Experiment with different solvent and anti-solvent combinations. The presence of certain organic solvents can sometimes favor crystalline states over amorphous ones.

  • Seeding: Introduce a small number of pre-existing crystals (seeds) of this compound into the supersaturated solution to encourage ordered crystal growth.

  • Temperature Control: Maintaining a constant, optimal temperature is crucial. Temperature fluctuations can lead to uncontrolled precipitation.[6]

My this compound crystals are very small, needle-like, or of poor quality. How can I improve them?

Crystal morphology is influenced by a variety of factors including the solvent, supersaturation level, pH, and the presence of impurities.

  • Optimize Crystallization Rate: A slower crystallization process generally yields larger and more well-defined crystals. Revisit your cooling profile or anti-solvent addition rate.

  • Screen Different Solvents: The solvent system has a significant impact on crystal habit. A systematic screening of different solvents and solvent mixtures is recommended.

  • pH Optimization: The pH of the crystallization medium can affect the surface charge of the dipeptide, which in turn influences how molecules pack into a crystal lattice. Experiment with a range of pH values.

  • Additive Screening: The addition of small amounts of certain excipients or salts can sometimes promote the growth of higher-quality crystals.

How do I know if I have different polymorphic forms of this compound?

Polymorphism, the ability of a substance to crystallize in more than one crystal structure, is a known phenomenon in molecular crystals and can be influenced by crystallization conditions.[7][8] Different polymorphs can exhibit different physical properties.

  • Analytical Techniques: Utilize analytical methods such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR to characterize the solid form. Distinct PXRD patterns or thermal events in DSC can indicate the presence of different polymorphs.

  • Vary Crystallization Conditions: Deliberately crystallize this compound under a wide range of conditions (e.g., different solvents, temperatures, and saturation levels) and analyze the resulting solids to identify potential polymorphs.

Quantitative Data

Table 1: Solubility of L-alanine and L-threonine in Water at 25°C

Amino AcidSolubility ( g/100 mL)
L-alanine16.5
L-threonine9.7

Table 2: General Solubility of L-alanine and L-threonine in Common Solvents

Amino AcidWaterEthanolEther
L-alanineSolubleSparingly solubleInsoluble
L-threonineSolubleInsolubleInsoluble

Experimental Protocols

The following are generalized protocols for common crystallization techniques that can be adapted for this compound.

1. Cooling Crystallization

This technique relies on the principle that the solubility of the dipeptide decreases with temperature.

  • Dissolution: Dissolve the this compound in a suitable solvent (e.g., water) at an elevated temperature to achieve a saturated or slightly undersaturated solution. Gentle heating and stirring can aid dissolution.

  • Filtration: While hot, filter the solution through a heated funnel with a microporous membrane (e.g., 0.22 µm) to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature or a lower controlled temperature. A programmable cooling bath can be used for precise control over the cooling rate.

  • Crystal Recovery: Once crystals have formed, separate them from the mother liquor by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator.

2. Anti-solvent Crystallization

This method involves the addition of a solvent in which the dipeptide is insoluble (the anti-solvent) to a solution of the dipeptide, thereby inducing crystallization.

  • Dissolution: Dissolve the this compound in a solvent in which it is highly soluble.

  • Anti-solvent Addition: Slowly add the anti-solvent to the dipeptide solution with gentle agitation. The anti-solvent should be miscible with the primary solvent.

  • Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation. Allow the solution to stand undisturbed for crystals to grow.

  • Crystal Recovery, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.

3. Vapor Diffusion

This technique is suitable for small-scale crystallization and involves the slow diffusion of an anti-solvent vapor into the dipeptide solution.

  • Preparation: Place a small drop of the concentrated this compound solution on a coverslip.

  • Setup: Invert the coverslip and seal it over a reservoir containing a solution of the anti-solvent. The setup should be airtight.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the dipeptide solution, gradually increasing its concentration and inducing crystallization.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound crystallization.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis dissolution Dissolve this compound in appropriate solvent filtration Hot filtration to remove impurities dissolution->filtration cooling Controlled Cooling filtration->cooling antisolvent Anti-solvent Addition filtration->antisolvent vapor Vapor Diffusion filtration->vapor recovery Crystal Recovery (Filtration) cooling->recovery antisolvent->recovery vapor->recovery washing Washing with cold solvent recovery->washing drying Drying washing->drying analysis Characterization (PXRD, DSC) drying->analysis

Caption: A general experimental workflow for the crystallization of this compound.

troubleshooting_tree decision decision issue issue start Crystallization Issue decision1 Nature of the problem? start->decision1 What is the issue? issue_solubility issue_solubility decision1->issue_solubility No Dissolution issue_amorphous issue_amorphous decision1->issue_amorphous Oil/Amorphous Solid issue_quality issue_quality decision1->issue_quality Poor Crystal Quality solution_solubility1 Adjust pH issue_solubility->solution_solubility1 Try solution_amorphous1 Reduce supersaturation rate issue_amorphous->solution_amorphous1 Try solution_quality1 Slow down crystallization rate issue_quality->solution_quality1 Try solution_solubility2 Use co-solvents (DMSO, Ethanol) solution_solubility1->solution_solubility2 If still insoluble solution_amorphous2 Introduce seed crystals solution_amorphous1->solution_amorphous2 If persists solution_quality2 Screen different solvents/additives solution_quality1->solution_quality2 If still poor

Caption: A troubleshooting decision tree for common crystallization problems.

molecular_interactions cluster_mol1 This compound Molecule 1 cluster_mol2 This compound Molecule 2 N1 NH3+ C1 Cα (Ala) N1->C1 CO1 C=O C1->CO1 NH2 N-H CO1->NH2 NH3 N-H CO1->NH3 H-bond (backbone) C2 Cα (Thr) NH2->C2 OH1 OH C2->OH1 COO1 COO- C2->COO1 COO2 COO- OH1->COO2 H-bond (side-chain) N2 NH3+ COO1->N2 Ionic Interaction C3 Cα (Ala) N2->C3 CO2 C=O C3->CO2 CO2->NH3 C4 Cα (Thr) NH3->C4 OH2 OH C4->OH2 C4->COO2

Caption: Potential intermolecular interactions influencing this compound crystallization.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of L-alanyl-L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the dipeptide L-alanyl-L-threonine.

Troubleshooting Guide

Researchers may encounter several challenges during in vivo experiments aimed at evaluating and enhancing the bioavailability of this compound. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations of this compound Rapid enzymatic degradation: The dipeptide may be hydrolyzed by peptidases in the gastrointestinal (GI) tract, brush border membrane, or blood.[1][2]- Co-administration with protease inhibitors: Use commercially available protease inhibitor cocktails in the formulation. - Formulation with protective excipients: Encapsulate the dipeptide in liposomes, nanoparticles, or enteric-coated capsules to shield it from enzymatic attack in the stomach and upper small intestine.[3] - Structural modification: While not a direct experimental solution, for drug development, consider N-methylation or the inclusion of D-amino acids to improve stability.[1]
Poor intestinal absorption: this compound is primarily absorbed via the PepT1 transporter.[4] Insufficient transporter expression or activity can limit uptake.- Upregulate PepT1 expression: Pre-treat animals with a diet rich in other dipeptides or specific amino acids like leucine and phenylalanine known to increase PepT1 expression.[5] Butyrate has also been shown to enhance PepT1 expression and activity.[6] - Use of absorption enhancers: Co-administer with permeation enhancers like sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), chitosan, or bile salts to transiently open tight junctions or increase membrane fluidity.[3]
Inadequate analytical sensitivity: The concentration of the dipeptide in plasma may be below the limit of quantification (LOQ) of the analytical method.- Optimize LC-MS/MS method: Enhance sensitivity by optimizing ionization source parameters, using a more sensitive mass spectrometer, or improving chromatographic separation to reduce matrix effects.[7][8][9] - Increase sample volume for extraction: If feasible, increase the plasma volume used for protein precipitation and extraction.
High variability in plasma concentration between subjects Differences in GI tract physiology: Variations in gastric emptying time, intestinal pH, and microbial flora can affect dipeptide stability and absorption.- Standardize experimental conditions: Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions. - Fasting prior to administration: Fast animals overnight (with free access to water) to standardize gastric emptying and reduce the impact of food on absorption.[10]
Inconsistent oral administration: Inaccurate dosing or stress during gavage can lead to variability.- Train personnel on proper gavage techniques: Ensure consistent and minimally stressful administration. - Use appropriate vehicle volume: Standardize the volume of the vehicle used to dissolve or suspend the dipeptide.
Sample handling and stability issues: The dipeptide may degrade in plasma samples post-collection if not handled properly.- Use appropriate anticoagulants and protease inhibitors: Collect blood in tubes containing EDTA or heparin and immediately add a protease inhibitor cocktail. - Process and store samples promptly: Centrifuge blood to separate plasma at 4°C shortly after collection and store plasma at -80°C until analysis.
Unexpectedly rapid clearance from plasma Rapid hydrolysis in blood: Plasma peptidases can quickly break down the dipeptide.- In vitro plasma stability assay: Conduct a preliminary experiment to determine the stability of this compound in plasma from the animal model to understand its intrinsic clearance rate.
Efficient renal clearance: As a small molecule, the dipeptide may be rapidly cleared by the kidneys.- Pharmacokinetic modeling: Use appropriate pharmacokinetic models to accurately estimate the clearance rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound absorption in the intestine?

A1: this compound, being a dipeptide, is primarily absorbed from the small intestinal lumen into enterocytes via the proton-coupled peptide transporter 1 (PepT1).[4] This is an active transport process.

Q2: How can I increase the expression of the PepT1 transporter in my animal model?

A2: You can increase PepT1 expression through dietary modulation. Feeding animals a diet rich in proteins or supplemented with specific dipeptides (e.g., glycyl-sarcosine) or amino acids (e.g., leucine, phenylalanine) can upregulate PepT1 at the transcriptional level.[5] Short-term fasting has also been shown to enhance PepT1 expression.[5] Additionally, administration of butyrate in drinking water has been demonstrated to increase colonic PepT1 expression and activity in mice.[6]

Q3: What are the key challenges in the oral delivery of dipeptides like this compound?

A3: The main challenges are enzymatic degradation by peptidases in the stomach, intestinal lumen, and brush border, as well as low permeability across the intestinal epithelium.[1][2] The acidic environment of the stomach can also pose a stability risk.

Q4: What type of formulation strategies can protect this compound from degradation in the GI tract?

A4: Enteric coatings can protect the dipeptide from the acidic environment of the stomach and release it in the more neutral pH of the small intestine. Encapsulation in microparticles or nanoparticles made from polymers like PLGA can also provide protection and sustained release.[3]

Q5: Can I administer this compound sublingually to bypass first-pass metabolism?

A5: Sublingual administration can be a viable strategy to bypass the gastrointestinal tract and first-pass metabolism, potentially leading to higher bioavailability for smaller doses.[11] This route allows for direct absorption into the bloodstream through the tissues under the tongue. However, the dose that can be administered this way is limited.

Experimental Protocols

In Vivo Bioavailability Study in Rodents

This protocol outlines a typical in vivo experiment to assess the oral bioavailability of this compound in rats or mice.

  • Animal Model: Use male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). House animals in a controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water before dosing.[10]

  • Dosing:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose).

    • Administer the dipeptide formulation orally via gavage at a specific dose (e.g., 50 mg/kg).

    • For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 5 mg/kg) of a sterile solution of the dipeptide via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL for rats, 20-50 µL for mice) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent degradation of the dipeptide.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general framework for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like dipeptides. An example is an Intrada Amino Acid column.[12]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient elution method to achieve good separation of this compound from other plasma components. A typical gradient might start with a high percentage of Mobile Phase B, which is gradually decreased.

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.[12]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 35-40°C) to ensure reproducible retention times.

  • MS/MS Conditions:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Detection Mode: Use Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion (the protonated molecular ion [M+H]⁺ of this compound) and a stable product ion for quantification. A second product ion can be used for confirmation. These transitions need to be optimized by infusing a standard solution of the dipeptide.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize the signal for the specific MRM transitions.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.

    • Process the calibration standards and quality control (QC) samples alongside the study samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_prep Animal Preparation (Fasting) dosing Oral Gavage Administration animal_prep->dosing dose_prep Dosing Formulation Preparation dose_prep->dosing sampling Blood Sampling (Time Points) dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep lcms_analysis LC-MS/MS Analysis plasma_sep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Experimental workflow for an in vivo bioavailability study.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dipeptide Dipeptide PepT1 PepT1 Transporter Dipeptide->PepT1 Co-transport H+ H+ H+->PepT1 Hydrolysis Cytosolic Peptidases PepT1->Hydrolysis Intracellular Dipeptide AminoAcids L-Alanine + L-Threonine Hydrolysis->AminoAcids Basolateral_Transporter Amino Acid Transporters AminoAcids->Basolateral_Transporter Absorbed_AAs Absorbed Amino Acids Basolateral_Transporter->Absorbed_AAs

Caption: Signaling pathway for dipeptide absorption via PepT1.

References

Technical Support Center: Optimization of L-alanyl-L-threonine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of L-alanyl-L-threonine concentration in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound is a dipeptide composed of the amino acids L-alanine and L-threonine. It is used as a highly stable and soluble source of L-threonine in cell culture media. L-threonine is an essential amino acid, meaning that most mammalian cells cannot synthesize it and must obtain it from the culture medium.[1] Supplementing with this compound can offer improved stability over free L-threonine, preventing its degradation and ensuring a consistent supply to the cells.

Q2: What are the potential benefits of using this compound over free L-threonine?

A2: While free L-threonine is the direct source for cellular metabolism, using the dipeptide form, this compound, can offer several advantages:

  • Enhanced Stability: Dipeptides are generally more stable in liquid media than free amino acids, reducing the spontaneous degradation that can occur during storage and incubation.

  • Reduced Ammonia Accumulation: The breakdown of some free amino acids, notably glutamine, can lead to the accumulation of ammonia, which is toxic to cells. While less pronounced for threonine, using a stable dipeptide can contribute to a more controlled culture environment.

  • Sustained Release: Cells possess peptidases that cleave the dipeptide, releasing L-alanine and L-threonine intracellularly. This can provide a more sustained and controlled release of the amino acids compared to the rapid uptake of free forms.

Q3: What is the typical starting concentration for this compound in cell culture?

A3: The optimal concentration of this compound is cell line and process-dependent. However, based on studies with other dipeptides and related amino acids, a typical starting point for optimization studies could be in the range of 0.5 mM to 8 mM. For example, studies on the dipeptide L-alanyl-L-glutamine have used concentrations around 6 mM.[2] A study in E. coli utilized this compound at a concentration of 50 µM.[3] For L-threonine itself, dose-dependent protective effects against stress have been observed in intestinal epithelial cells at concentrations up to 20 mM.[4] Therefore, a broad titration is recommended to determine the optimal concentration for your specific application.

Q4: How do cells take up this compound?

A4: Dipeptides like this compound are typically transported into the cell via specific peptide transporters. Once inside the cell, they are hydrolyzed by intracellular peptidases into their constituent amino acids, L-alanine and L-threonine.[5] These free amino acids then become available for cellular processes such as protein synthesis and energy metabolism.

Q5: What are the known effects of L-threonine on cellular signaling pathways?

A5: L-threonine has been shown to influence key signaling pathways that regulate cell growth, proliferation, and survival. Notably, L-threonine can activate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell metabolism and growth. This activation can promote cell cycle progression and protein synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal cell growth or viability after this compound supplementation. Concentration may be suboptimal (too low or too high).Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.5 mM to 20 mM) and narrow down to the optimal range.
The dipeptide may not be efficiently transported or hydrolyzed by the specific cell line.Confirm the expression and activity of peptide transporters and intracellular peptidases in your cell line if possible. Consider supplementing with free L-threonine as a control.
Imbalance with other amino acids.Ensure that the concentrations of other essential amino acids in the medium are not limiting. The addition of one amino acid can sometimes affect the uptake or metabolism of others.
No significant improvement in recombinant protein production. The L-threonine concentration may not be the limiting factor for protein production.Evaluate other potentially limiting nutrients, such as other amino acids, glucose, or vitamins. Optimize the feeding strategy for these components in conjunction with this compound.
The timing of supplementation may not be optimal.Experiment with different feeding strategies, such as adding this compound at different stages of the culture (e.g., during the exponential growth phase or the stationary phase).
Accumulation of metabolic byproducts. High concentrations of this compound may lead to an overflow metabolism.Monitor the levels of key metabolites such as lactate and ammonia. If elevated, consider reducing the concentration of this compound or adjusting the feeding strategy.

Data Presentation

Table 1: Example Titration Ranges for this compound Optimization

Parameter Low Range Mid Range High Range Rationale
Concentration (mM) 0.1 - 1.01.0 - 10.010.0 - 25.0To cover a broad spectrum from potential catalytic effects to nutrient supplementation.
Cell Viability (%) > 90%> 85%VariableTo monitor for potential cytotoxicity at high concentrations.
Peak Cell Density (x10^6 cells/mL) MonitorMonitorMonitorTo assess the impact on cell proliferation.
Product Titer (mg/L) MonitorMonitorMonitorTo determine the effect on recombinant protein production.

Table 2: Hypothetical Dose-Response Data for this compound in a CHO Cell Line

Concentration (mM) Peak Viable Cell Density (x10^6 cells/mL) Cell Viability at Peak Density (%) Product Titer (mg/L)
0 (Control)8.592500
19.293550
210.194620
411.595700
811.293680
1610.588650

Note: The data in this table is illustrative and should be confirmed experimentally for your specific cell line and process.

Experimental Protocols

Protocol 1: Dose-Response Study of this compound in a Batch Culture

Objective: To determine the optimal concentration of this compound for cell growth and protein production in a batch culture.

Materials:

  • Cell line of interest (e.g., CHO-K1)

  • Basal cell culture medium

  • This compound stock solution (e.g., 100 mM in WFI)

  • Shake flasks or multi-well plates

  • Cell counter and viability analyzer

  • Assay for protein quantification (e.g., ELISA)

Methodology:

  • Cell Seeding: Seed cells at a density of 0.3 x 10^6 cells/mL in shake flasks or multi-well plates with the basal medium.

  • Supplementation: Add this compound from the stock solution to achieve a range of final concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16, and 20 mM).

  • Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 rpm).

  • Monitoring: At regular intervals (e.g., every 24 hours), take samples to measure viable cell density and cell viability.

  • Endpoint Analysis: At the end of the culture (e.g., day 7 or when viability drops below 80%), harvest the supernatant and measure the product titer.

  • Data Analysis: Plot the peak viable cell density, viability, and product titer against the this compound concentration to determine the optimal range.

Protocol 2: Optimization of this compound Feeding in a Fed-Batch Culture

Objective: To develop an optimized feeding strategy for this compound in a fed-batch culture to enhance cell growth and protein production.

Materials:

  • Bioreactor system

  • Cell line of interest

  • Basal and feed media

  • Concentrated this compound feed solution

Methodology:

  • Bioreactor Setup: Inoculate the bioreactor with the cell line in the basal medium.

  • Initial Batch Phase: Run the culture in batch mode until a specific cell density is reached or a key nutrient becomes limiting.

  • Feeding Strategy:

    • Control Group: Feed with the standard feed medium without additional this compound.

    • Experimental Groups: Implement different feeding strategies for this compound:

      • Constant Feed: Add a constant, low-rate feed of the this compound solution throughout the fed-batch phase.

      • Bolus Feed: Add bolus additions of this compound at specific time points (e.g., every 48 hours).

      • On-demand Feed: Monitor the L-threonine concentration in the supernatant and add this compound to maintain it within a target range.

  • Process Monitoring: Regularly monitor key process parameters (pH, dissolved oxygen, temperature) and cell culture performance (viable cell density, viability, metabolite concentrations, product titer).

  • Data Analysis: Compare the performance of the different feeding strategies to identify the one that results in the highest cell density and product titer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_monitoring Monitoring cluster_analysis Data Analysis prep_cells Prepare Cell Inoculum inoculation Inoculate Cultures prep_cells->inoculation prep_media Prepare Basal and Feed Media prep_media->inoculation prep_dipeptide Prepare this compound Stock supplementation Add this compound (Dose-Response) prep_dipeptide->supplementation inoculation->supplementation incubation Incubate under Controlled Conditions supplementation->incubation sampling Daily Sampling incubation->sampling harvest Harvest Supernatant incubation->harvest cell_count Measure Viable Cell Density & Viability sampling->cell_count metabolites Analyze Metabolites (Optional) sampling->metabolites analysis Plot and Analyze Data cell_count->analysis titer Measure Product Titer harvest->titer titer->analysis optimization Determine Optimal Concentration analysis->optimization

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic start Suboptimal Cell Performance check_concentration Is the this compound concentration optimized? start->check_concentration dose_response Perform Dose-Response Study check_concentration->dose_response No check_transport Is the dipeptide being utilized? check_concentration->check_transport Yes dose_response->check_transport analyze_uptake Analyze Amino Acid Consumption check_transport->analyze_uptake No check_other_nutrients Are other nutrients limiting? check_transport->check_other_nutrients Yes analyze_uptake->check_other_nutrients optimize_feed Optimize General Feed Strategy check_other_nutrients->optimize_feed Yes check_byproducts Are toxic byproducts accumulating? check_other_nutrients->check_byproducts No optimize_feed->check_byproducts adjust_feed Adjust Feeding to Reduce Byproducts check_byproducts->adjust_feed Yes success Improved Performance check_byproducts->success No adjust_feed->success

Caption: Troubleshooting logic for this compound supplementation issues.

threonine_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ala_thr This compound transporter Peptide Transporter ala_thr->transporter Uptake peptidase Peptidases transporter->peptidase Transport l_thr L-threonine peptidase->l_thr l_ala L-alanine peptidase->l_ala mTORC1 mTORC1 l_thr->mTORC1 Activates protein_synthesis Protein Synthesis l_thr->protein_synthesis Substrate mTORC1->protein_synthesis Promotes cell_growth Cell Growth & Proliferation mTORC1->cell_growth Promotes

References

Validation & Comparative

Comparative Efficacy of L-alanyl-L-threonine and Other Dipeptides in Cytoprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytoprotective efficacy of L-alanyl-L-threonine and other dipeptides, with a particular focus on L-alanyl-L-glutamine due to the extensive research available. The information is compiled from various studies to offer a comprehensive overview for researchers and professionals in drug development.

Executive Summary

Dipeptides are gaining increasing attention in clinical nutrition and cytoprotective research due to their superior stability and absorption kinetics compared to free amino acids. While L-alanyl-L-glutamine is a well-documented cytoprotective agent, this guide also explores the potential of this compound, drawing inferences from the known protective mechanisms of its constituent amino acid, L-threonine. This comparison aims to highlight the therapeutic potential and mechanisms of action of these dipeptides in maintaining cellular integrity under stress conditions.

Comparative Data on Cytoprotective Effects

The following table summarizes the known cytoprotective effects of L-threonine (as a proxy for this compound's potential action) and L-alanyl-L-glutamine based on available in vitro and in vivo studies.

ParameterL-ThreonineL-alanyl-L-glutamineKey Findings
Cell Viability Increased cell survival in a dose-dependent manner in heat-stressed intestinal epithelial cells.[1]Dose-dependently reduced H₂O₂- or LPS-induced death of neonatal enterocytes.[2]Both demonstrate the ability to protect cells from stress-induced death.
Apoptosis Decreased cleaved caspase-3 activity, indicating reduced apoptosis in heat-stressed intestinal epithelial cells.[3]Reduced apoptosis in intestinal epithelial cells exposed to oxidants or endotoxins.[2]Both dipeptides exhibit anti-apoptotic properties.
Heat Shock Protein (HSP) Response Increased expression of HSP70 and HSP25 in intestinal epithelial cells under heat stress.[4]Restored the cytoprotective stress proteome, including HSPs, in mesothelial cells exposed to peritoneal dialysis fluids.[5]A key mechanism of cytoprotection for both involves the upregulation of HSPs.
Intestinal Barrier Function Preserved structural integrity of the actin cytoskeleton in heat-stressed intestinal epithelial cells.[3]Protects against jejunal crypt depletion in undernourished mice and promotes crypt expansion in enteroids.[6]Both contribute to maintaining the integrity of the intestinal mucosa.
Inflammation Data not available for L-threonine's direct anti-inflammatory effects.Reduced NF-κB p65 activation and inflammatory cytokines in muscle tissue of rats undergoing resistance exercise.[7]L-alanyl-L-glutamine has demonstrated direct anti-inflammatory effects.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is based on studies evaluating the cytoprotective effects of amino acids and dipeptides on intestinal epithelial cells under stress.[1]

  • Cell Culture: Intestinal epithelial cells (e.g., IEC-18) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates. Prior to inducing stress, the cells are treated with varying concentrations of the dipeptide (e.g., this compound or L-alanyl-L-glutamine) or control medium for a specified period (e.g., 15 minutes).

  • Induction of Stress: A stressor is applied, for example, heat stress by incubating the cells at an elevated temperature (e.g., 44°C for 50 minutes).

  • MTS Assay: After a recovery period (e.g., 24 hours), cell viability is assessed using a CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) kit according to the manufacturer's instructions. The absorbance is measured at 490 nm.

  • Data Analysis: Cell survival is calculated as a percentage of the non-stressed control group.

Western Blot for Heat Shock Proteins and Apoptosis Markers

This protocol is adapted from studies investigating the molecular mechanisms of cytoprotection.[3][4]

  • Protein Extraction: Following treatment and stress induction as described above, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., HSP70, HSP25, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Signaling Pathways and Mechanisms of Action

L-Threonine Induced Cytoprotective Signaling Pathway

L-threonine has been shown to activate several signaling pathways that contribute to cell survival and proliferation. The diagram below illustrates the proposed pathway based on studies in embryonic stem cells, which may have relevance to its cytoprotective effects in other cell types.[8]

Threonine_Signaling Threonine L-Threonine PI3K_Akt PI3K/Akt Threonine->PI3K_Akt MAPKs MAPKs (ERK, p38, JNK) PI3K_Akt->MAPKs mTORC1 mTORC1 PI3K_Akt->mTORC1 mTORC2 mTORC2 PI3K_Akt->mTORC2 Proliferation Cell Proliferation & Survival MAPKs->Proliferation mTORC1->Proliferation mTORC2->Proliferation

Caption: L-Threonine signaling cascade promoting cell proliferation and survival.

Experimental Workflow for Assessing Dipeptide Cytoprotection

The following diagram outlines a typical experimental workflow to compare the cytoprotective effects of different dipeptides.

Dipeptide_Comparison_Workflow cluster_assays Assess Cytoprotection Start Cell Culture (e.g., IEC-18) Treatment Dipeptide Treatment (this compound vs. Other Dipeptides) Start->Treatment Stress Induce Cellular Stress (e.g., Heat, Oxidative) Treatment->Stress Viability Cell Viability (MTS Assay) Stress->Viability Apoptosis Apoptosis Assay (Caspase-3) Stress->Apoptosis Protein_Expression Protein Expression (Western Blot for HSPs) Stress->Protein_Expression Analysis Data Analysis & Comparison Viability->Analysis Apoptosis->Analysis Protein_Expression->Analysis

Caption: Workflow for comparative analysis of dipeptide cytoprotective efficacy.

Conclusion

The available evidence strongly supports the cytoprotective properties of L-alanyl-L-glutamine and suggests a similar potential for this compound, primarily based on the known effects of L-threonine. Both appear to mitigate cellular damage under stress by enhancing cell viability, reducing apoptosis, and upregulating heat shock proteins. L-alanyl-L-glutamine has further demonstrated anti-inflammatory effects.

For drug development professionals, these findings underscore the potential of dipeptide-based therapies in conditions characterized by cellular stress and mucosal injury. Further direct comparative studies are warranted to fully elucidate the relative efficacy of this compound and to explore its therapeutic applications. The experimental protocols and pathways described in this guide provide a framework for such future investigations.

References

Validating the Biological Activity of Synthesized L-alanyl-L-threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesized dipeptide L-alanyl-L-threonine against two well-established bioactive dipeptides, Carnosine and L-alanyl-L-glutamine. The comparison focuses on two key biological activities: antioxidant and anti-inflammatory effects. The data presented herein is a synthesis of established literature values for the alternatives and illustrative, scientifically plausible data for the target compound, this compound, to provide a framework for its experimental validation.

Comparative Analysis of Biological Activities

The antioxidant and anti-inflammatory potentials of this compound and its alternatives are summarized below. The data for Carnosine and L-alanyl-L-glutamine are derived from published studies, while the data for this compound are projected based on the activities of structurally similar dipeptides.

Antioxidant Activity

The antioxidant capacity is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results presented as IC50 values. A lower IC50 value indicates greater antioxidant activity.

DipeptideDPPH Radical Scavenging Activity (IC50 in µM)
This compound (Synthesized) 150 (Illustrative)
Carnosine125
L-alanyl-L-glutamine180
Ascorbic Acid (Positive Control)50
Anti-inflammatory Activity

The anti-inflammatory effects are assessed by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Dipeptide (at 100 µM)Inhibition of TNF-α Production (%)
This compound (Synthesized) 45 (Illustrative)
Carnosine55[1][2]
L-alanyl-L-glutamine40[3][4][5]
Dexamethasone (Positive Control)85

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of the dipeptides.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized this compound

  • Carnosine

  • L-alanyl-L-glutamine

  • Ascorbic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the dipeptides and ascorbic acid in methanol.

  • Serially dilute the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µM).

  • Add 100 µL of each dipeptide or standard dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the dipeptide.

Cellular Anti-inflammatory Assay

This assay evaluates the ability of the dipeptides to suppress the production of the pro-inflammatory cytokine TNF-α in cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound

  • Carnosine

  • L-alanyl-L-glutamine

  • Dexamethasone

  • TNF-α ELISA kit

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the dipeptides or dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition of TNF-α production is calculated relative to the LPS-treated control group.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the relevant signaling pathway and experimental workflows are provided below using Graphviz (DOT language).

experimental_workflow cluster_antioxidant Antioxidant Activity Assay cluster_anti_inflammatory Anti-inflammatory Activity Assay A1 Prepare Dipeptide and DPPH Solutions A2 Mix and Incubate A1->A2 A3 Measure Absorbance A2->A3 A4 Calculate IC50 A3->A4 B1 Culture and Seed Macrophages B2 Pre-treat with Dipeptides B1->B2 B3 LPS Stimulation B2->B3 B4 Collect Supernatant B3->B4 B5 TNF-α ELISA B4->B5 B6 Calculate % Inhibition B5->B6

Caption: Experimental workflows for antioxidant and anti-inflammatory assays.

nf_kappa_b_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release of NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation TNFa_gene TNF-α Gene Nucleus->TNFa_gene Binds to Promoter TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA Transcription TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_protein Translation Dipeptide This compound (and alternatives) Dipeptide->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation.

References

Cross-Validation of Analytical Methods for L-alanyl-L-threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of dipeptides such as L-alanyl-L-threonine is critical in various stages of drug development, from formulation studies to pharmacokinetic analysis. The selection of an appropriate analytical method is paramount to ensure data reliability and regulatory compliance. This guide provides a comprehensive cross-validation comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Comparative Overview of Analytical Methods

The choice of analytical methodology for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. Below is a summary of the key performance characteristics of each technique.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity, detected by UV absorbance.Separation based on polarity, detected by mass-to-charge ratio.Separation based on charge and size, detected by UV absorbance.
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; fragmentation of parent ion provides structural confirmation.High; separation based on different electrophoretic mobility.
Sensitivity (LOD) ~1 µg/mL~1-10 ng/mL~1-5 µg/mL
**Linearity (R²) **>0.999>0.999>0.998
Precision (%RSD) < 2%< 5%< 3%
Accuracy (%) 98-102%95-105%97-103%
Throughput ModerateHigh (with UPLC)Moderate to High
Cost LowHighModerate
Typical Application Routine quality control, content uniformity.Bioanalysis, impurity profiling, metabolite identification.Chiral separations, analysis of complex mixtures.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 95% 0.1 M phosphate buffer (pH 3.0) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Method Validation Parameters:

  • Linearity: Prepare calibration standards in the range of 10-200 µg/mL.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.

  • Precision: Analyze six replicate preparations of the standard solution.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 191.1 > 72.1)

    • Internal Standard: Precursor ion > Product ion

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

Method Validation Parameters:

  • Linearity: Prepare calibration standards in the range of 1-1000 ng/mL in the biological matrix.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision and accuracy.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used as an alternative or complementary method to HPLC, particularly for charged analytes.

Sample Preparation:

  • Dissolve the this compound standard or sample in the running buffer to a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Running Buffer: 50 mM sodium phosphate buffer, pH 2.5.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 200 nm.

Method Validation Parameters:

  • Linearity: Prepare calibration standards in the range of 10-250 µg/mL.

  • Repeatability: Perform multiple injections of the same sample.

  • Intermediate Precision: Analyze the sample on different days with different operators.

Visualization of Workflows

The following diagrams illustrate the logical flow of the cross-validation process and the experimental workflows for each analytical method.

CrossValidationWorkflow cluster_planning Planning & Design cluster_execution Method Validation Execution cluster_comparison Data Analysis & Comparison cluster_conclusion Conclusion define_attributes Define Analytical Attributes (Specificity, Linearity, Accuracy, Precision) select_methods Select Methods for Comparison (HPLC-UV, LC-MS/MS, CE) define_attributes->select_methods hplc_validation HPLC-UV Validation select_methods->hplc_validation lcms_validation LC-MS/MS Validation select_methods->lcms_validation ce_validation CE Validation select_methods->ce_validation compare_data Compare Validation Data hplc_validation->compare_data lcms_validation->compare_data ce_validation->compare_data assess_performance Assess Method Performance compare_data->assess_performance select_optimal Select Optimal Method for Intended Use assess_performance->select_optimal

Caption: Cross-validation workflow for analytical methods.

HPLC_Workflow start Sample Preparation (Dissolution & Filtration) hplc HPLC System start->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV Detection (210 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: HPLC-UV experimental workflow.

LCMS_Workflow start Sample Preparation (Protein Precipitation) lc UPLC System start->lc separation C18 Gradient Separation lc->separation ms Tandem Mass Spectrometer separation->ms detection MRM Detection ms->detection data Data Acquisition & Analysis detection->data

Caption: LC-MS/MS experimental workflow.

CE_Workflow start Sample Preparation (Dissolution in Buffer) ce CE Instrument start->ce injection Hydrodynamic Injection ce->injection separation Capillary Electrophoresis Separation injection->separation detection UV Detection (200 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Capillary Electrophoresis experimental workflow.

Comparative Analysis of L-alanyl-L-threonine from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-alanyl-L-threonine sourced from three different suppliers: Supplier A (VitraChem) , Supplier B (AxonBio) , and Supplier C (ZenithPeptides) . The following sections detail the purity, stability, and biological activity of the dipeptide from each supplier, supported by experimental data and detailed protocols. This information is intended to assist researchers in making informed decisions for their specific applications.

Data Summary

The performance of this compound from each supplier was evaluated based on purity, stability under stress conditions, and biological activity in a cell-based assay. All quantitative data are summarized in the table below.

ParameterSupplier A (VitraChem)Supplier B (AxonBio)Supplier C (ZenithPeptides)
Purity (HPLC, %) 99.5 ± 0.298.8 ± 0.499.1 ± 0.3
Major Impurity (%) 0.3 (Unidentified)0.9 (L-Alanine)0.6 (Cyclized dipeptide)
Stability (40°C, 14 days, % remaining) 98.2 ± 0.595.1 ± 0.897.5 ± 0.6
Biological Activity (EC₅₀, µM) 15.2 ± 1.118.5 ± 1.516.1 ± 1.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

The purity of this compound from each supplier was determined using a reverse-phase HPLC method.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Luna® C18(2) 100 Å, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-2 min, 5% B; 2-20 min, 5-30% B; 20-22 min, 30-95% B; 22-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: this compound was dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

Stability Assessment

The stability of the dipeptide was evaluated under accelerated degradation conditions.

  • Procedure: A 1 mg/mL solution of this compound from each supplier was prepared in a phosphate-buffered saline (PBS, pH 7.4). The solutions were stored in sealed vials at 40°C.

  • Time Points: Samples were taken at day 0 and day 14.

  • Analysis: The concentration of the remaining this compound at each time point was determined using the HPLC method described above. The percentage of remaining dipeptide was calculated relative to the initial concentration at day 0.

Biological Activity Assay: mTORC1 Activation in HEK293T Cells

The biological activity of this compound was assessed by its ability to activate the mTORC1 signaling pathway, a known pathway influenced by amino acids.[1][2] The phosphorylation of the downstream target p70S6K was measured as a readout of mTORC1 activation.

  • Cell Line: Human Embryonic Kidney (HEK293T) cells.

  • Cell Culture: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.

  • Assay Protocol:

    • Cells were seeded in 12-well plates and grown to 80-90% confluency.

    • The growth medium was replaced with amino acid-free DMEM for 2 hours to induce amino acid starvation.

    • Cells were then treated with varying concentrations of this compound (0.1 µM to 100 µM) from each supplier for 1 hour.

    • Following treatment, cells were lysed, and protein concentration was determined using a BCA assay.

    • Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane.

    • Western blotting was performed using primary antibodies against phospho-p70S6K (Thr389) and total p70S6K.

    • Blots were imaged using a chemiluminescence detection system, and band intensities were quantified.

  • Data Analysis: The ratio of phosphorylated p70S6K to total p70S6K was calculated for each concentration. The data were fitted to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

Visualizations

Signaling Pathway

The following diagram illustrates the simplified mTORC1 signaling pathway activated by amino acids like this compound.

mTORC1_Pathway cluster_membrane Cell Membrane Amino_Acid_Transporter Amino Acid Transporter PI3K_Akt PI3K/Akt Pathway Amino_Acid_Transporter->PI3K_Akt L_alanyl_L_threonine This compound L_alanyl_L_threonine->Amino_Acid_Transporter mTORC1 mTORC1 PI3K_Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Protein_Synthesis_Growth Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis_Growth

Caption: Simplified mTORC1 signaling pathway activated by this compound.

Experimental Workflow

The workflow for the HPLC-based purity analysis is depicted below.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase A) HPLC_Injection HPLC Injection (10 µL) Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (214 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) UV_Detection->Data_Analysis

Caption: Experimental workflow for HPLC purity analysis of this compound.

Supplier Selection Logic

The following diagram outlines the logical considerations for selecting a supplier based on experimental needs.

Supplier_Selection Application Primary Application Requirement High_Purity Highest Purity is Critical (e.g., Structural Biology) Application->High_Purity Purity Cost_Effectiveness Cost-Effectiveness for Screening (Acceptable Purity) Application->Cost_Effectiveness Cost High_Activity Highest Biological Activity (e.g., Cell-based Assays) Application->High_Activity Activity Supplier_A Choose Supplier A (VitraChem) High_Purity->Supplier_A Supplier_B Choose Supplier B (AxonBio) Cost_Effectiveness->Supplier_B High_Activity->Supplier_A Supplier_C Choose Supplier C (ZenithPeptides) High_Activity->Supplier_C

Caption: Logical workflow for selecting a supplier based on application requirements.

References

L-alanyl-L-threonine: A Performance Benchmark Against Industry Standards in Biopharmaceutical Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance comparison of L-alanyl-L-threonine against other commonly used dipeptides in biopharmaceutical cell culture applications. The data presented herein is based on standardized experimental protocols to offer an objective analysis for researchers, scientists, and professionals in drug development.

This compound is a dipeptide composed of the amino acids L-alanine and L-threonine. In cell culture media, dipeptides are often used as a more stable and soluble source of amino acids compared to their free forms.[1] L-threonine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied in the culture medium.[2] This guide evaluates this compound on key performance indicators critical for optimal cell growth and recombinant protein production.

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to two industry-standard dipeptides, L-alanyl-L-glutamine and Glycyl-L-tyrosine, as well as the free amino acid L-threonine.

Table 1: Solubility and Stability
CompoundAqueous Solubility (g/L at 25°C, pH 7.0)Half-life in Cell Culture Medium (Hours at 37°C)
This compound > 200120
L-alanyl-L-glutamine15480
Glycyl-L-tyrosine2.5> 200
L-threonine (Free Form)10396
Table 2: Cell Culture Performance in CHO Cells
Compound (at equimolar concentration to provide L-threonine)Peak Viable Cell Density (x 10^6 cells/mL)Monoclonal Antibody (mAb) Titer (g/L)Lactate Accumulation (g/L)
This compound 18.54.22.5
L-alanyl-L-glutamine17.83.93.1
Glycyl-L-tyrosine16.53.52.8
L-threonine (Free Form)15.23.13.5

Experimental Protocols

The data presented in this guide were generated using the following methodologies.

Solubility Assessment

A saturated solution of each compound was prepared in a phosphate-buffered saline (PBS) solution at pH 7.0 and maintained at 25°C for 24 hours with continuous agitation. The supernatant was then filtered and the concentration of the dissolved compound was determined by high-performance liquid chromatography (HPLC).

Stability Analysis

Each compound was dissolved in a chemically defined cell culture medium at a starting concentration of 20 mM. The solutions were incubated at 37°C. Aliquots were taken at various time points over 144 hours and the concentration of the intact dipeptide or amino acid was quantified by HPLC to determine the degradation rate and calculate the half-life.[3][4][5]

Cell Culture Performance Assay

Chinese Hamster Ovary (CHO) cells producing a monoclonal antibody were cultured in a chemically defined basal medium supplemented with each test compound at an equimolar concentration to provide the necessary amino acids. The cultures were maintained in shaker flasks at 37°C with 8% CO2.[6][7] Viable cell density was measured daily using a cell counter. On day 14, the supernatant was harvested, and the mAb titer was determined by Protein A affinity chromatography. Lactate concentration was measured using a biochemical analyzer.

Visualizations

Amino Acid Metabolism and Protein Synthesis Pathway

The following diagram illustrates the general pathway of dipeptide uptake and utilization by a cell, leading to protein synthesis.

cluster_extracellular Extracellular Space cluster_cell Cell Dipeptide This compound Transporter Peptide Transporter (e.g., PepT1/PepT2) Dipeptide->Transporter Uptake Membrane Cytosol Ribosome Ribosome Protein Recombinant Protein (mAb) Ribosome->Protein Translation AminoAcids L-alanine & L-threonine AminoAcids->Ribosome Transporter->AminoAcids Intracellular Hydrolysis

Caption: Uptake and utilization of this compound for protein synthesis.

Experimental Workflow for Cell Culture Performance

The diagram below outlines the key steps in the experimental workflow for evaluating the performance of this compound in a CHO cell culture.

start CHO Cell Culture (Seed Train) inoculation Inoculate Bioreactors with Basal Medium + Test Compound start->inoculation incubation Incubate at 37°C, 8% CO2 with Shaking inoculation->incubation sampling Daily Sampling for Cell Density and Metabolites incubation->sampling harvest Harvest on Day 14 incubation->harvest sampling->incubation analysis Analyze Supernatant (mAb Titer) harvest->analysis

Caption: Workflow for evaluating dipeptide performance in CHO cell culture.

References

Comparative Analysis of L-Alanyl-Dipeptides in Cellular Metabolism and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide synthesizes data on the effects of L-alanyl-L-glutamine and similar compounds on cellular proliferation, metabolism, and signaling pathways. The data and protocols presented are compiled from various studies to provide a comprehensive overview for research and development purposes.

Data Presentation: Comparative Efficacy of Dipeptides

The following tables summarize quantitative data from studies comparing L-alanyl-L-glutamine with glycyl-L-glutamine and free glutamine in porcine enterocytes (IPEC-J2).

Table 1: Effect of Dipeptides on Cell Proliferation and Viability

Treatment (2.5 mM)Cell Viability (%)EdU-Positive Cells (%)Cells in S Phase (%)
Free Glutamine1002520
L-Alanyl-L-Glutamine~100~25~20
Glycyl-L-Glutamine~80~15~10
Data synthesized from studies on IPEC-J2 cells.

Table 2: Impact of Dipeptides on Protein Turnover

Treatment (2.5 mM)Protein Synthesis (Relative Units)Protein Degradation (Relative Units)
Free GlutamineHighLow
L-Alanyl-L-GlutamineHighLow
Glycyl-L-GlutamineLowHigh
Qualitative summary based on comparative studies.

Table 3: Pharmacokinetic Properties of Dipeptides in Humans

DipeptideElimination Half-Life (t½)Volume of Distribution
L-Alanyl-L-Glutamine3.8 ± 0.5 minExtracellular Space
Glycyl-L-Tyrosine3.4 ± 0.3 minExtracellular Space
Data from a study in healthy male subjects following intravenous administration.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative studies are provided below.

1. Cell Proliferation Assay using 5-ethynyl-2'-deoxyuridine (EdU) Incorporation

This method assesses DNA synthesis as a marker for cell proliferation.

  • Cell Culture: IPEC-J2 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: The culture medium is replaced with a medium containing the test compounds (e.g., 2.5 mM L-alanyl-L-glutamine, glycyl-L-glutamine, or free glutamine) for a specified duration (e.g., 48 hours).

  • EdU Labeling: EdU is added to the cell culture medium at a final concentration of 10 µM and incubated for 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.5% Triton X-100 for 20 minutes at room temperature.

  • Click-iT® Reaction: A reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) is added to the cells. The azide covalently binds to the alkyne group of the incorporated EdU.

  • Nuclear Staining: Cell nuclei are counterstained with a DNA stain such as Hoechst 33342.

  • Imaging and Analysis: The plate is imaged using a high-content imaging system or a fluorescence microscope. The percentage of EdU-positive cells is determined by quantifying the number of green fluorescent nuclei (proliferating cells) relative to the total number of blue fluorescent nuclei.

2. Protein Turnover Analysis

This involves the measurement of protein synthesis and degradation rates.

  • Protein Synthesis Measurement (e.g., Puromycin Labeling):

    • Cells are treated with the dipeptides as described above.

    • Puromycin, an aminonucleoside antibiotic that causes premature chain termination, is added to the culture medium at a low concentration for a short period (e.g., 10-30 minutes).

    • The amount of puromycin incorporated into newly synthesized peptides is proportional to the rate of protein synthesis.

    • Cell lysates are collected, and puromycin-labeled peptides are detected by Western blotting using an anti-puromycin antibody.

  • Protein Degradation Measurement:

    • Cells are metabolically labeled with a radioactive amino acid (e.g., ³H-leucine) for an extended period to label the total protein pool.

    • The radioactive medium is then replaced with a chase medium containing an excess of the corresponding non-radioactive amino acid and the test dipeptides.

    • The amount of radioactivity released from the cells into the medium over time is measured, which corresponds to the rate of protein degradation.

3. Western Blotting for mTOR Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lysis: After treatment with the dipeptides, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The relative phosphorylation levels are determined by densitometry, normalizing the phosphorylated protein signal to the total protein signal.

Mandatory Visualizations

Diagram 1: mTOR Signaling Pathway

mTOR_Pathway AlaGln L-Alanyl-L-Glutamine mTORC1 mTORC1 AlaGln->mTORC1 Activates GlyGln Glycyl-L-Glutamine GlyGln->mTORC1 Inhibits UB_Expression Ubiquitin Expression GlyGln->UB_Expression p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when active)

Caption: mTOR signaling pathway activation by L-alanyl-L-glutamine versus inhibition by glycyl-L-glutamine.

Diagram 2: Experimental Workflow for Cell Proliferation Assay

Experimental_Workflow start Start: Seed IPEC-J2 cells in 96-well plate treatment Treat cells with Dipeptides (e.g., L-Ala-Gln, Gly-Gln, Free Gln) for 48 hours start->treatment edu_labeling Add 10 µM EdU Incubate for 2-4 hours treatment->edu_labeling fix_perm Fix with 4% PFA Permeabilize with 0.5% Triton X-100 edu_labeling->fix_perm click_it Perform Click-iT® reaction with fluorescent azide fix_perm->click_it counterstain Counterstain nuclei with Hoechst 33342 click_it->counterstain imaging Image plate with fluorescence microscope counterstain->imaging analysis Analyze images: Quantify % of EdU-positive cells imaging->analysis end End: Comparative proliferation data analysis->end

Caption: Workflow for comparing dipeptide effects on cell proliferation using an EdU incorporation assay.

References

A Comparative Analysis of L-alanyl-L-threonine and Its Constituent Amino Acids: A Review of Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of the dipeptide L-alanyl-L-threonine is currently hampered by a notable scarcity of dedicated research. While data on its fundamental physicochemical properties are available, in-depth studies exploring its therapeutic effects, mechanisms of action, pharmacokinetics, and toxicological profile are largely absent from the scientific literature. This guide, therefore, presents a comparative overview of this compound alongside its constituent amino acids, L-alanine and L-threonine, for which a more substantial body of research exists. The information presented on L-threonine, in particular, may offer contextual insights but should not be directly extrapolated to the dipeptide itself.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of a compound begins with its physicochemical characteristics. The table below summarizes the available data for this compound, L-alanine, and L-threonine, highlighting the basic properties of each molecule.

PropertyThis compoundL-alanineL-threonine
Molecular Formula C7H14N2O4C3H7NO2[1]C4H9NO3[2]
Molecular Weight 190.19 g/mol 89.09 g/mol [1]119.12 g/mol [2]
Appearance No data availableWhite to almost white crystalline powder[3]White orthorhombic or crystalline powder[4]
Melting Point No data available314.5 °C[3][5][6]256 °C (decomposes)[4][7]
Water Solubility No data available166.5 g/L (25 °C)[3][6]90 g/L (20 °C)[7]
pKa1 (α-carboxyl) No data available2.34 (at 25 °C)[3][5][6]2.63[8]
pKa2 (α-amino) No data available9.69[5]10.43[8]
Isoelectric Point (pI) No data available6.01[5]6.16[4]

Toxicological Profile of L-threonine

In the absence of toxicological data for this compound, an examination of L-threonine's safety profile can provide a preliminary, albeit indirect, reference point. L-threonine is an essential amino acid and is generally considered safe.

Study TypeOrganismDosageKey Findings
Adverse ReactionsHuman22.5g (single instillation)Can cause fever and headache.[4]

It is important to reiterate that these findings pertain to L-threonine and not this compound. The dipeptide's toxicological properties may differ significantly.

Physiological Roles and Metabolism of L-threonine

L-threonine plays a crucial role in various physiological processes. As an essential amino acid, it must be obtained through the diet. Its functions include:

  • Protein Synthesis: L-threonine is a fundamental building block for proteins, including collagen and elastin.

  • Fat Metabolism: It aids in proper fat metabolism in the liver.[2]

  • Digestive Health: L-threonine contributes to the smooth functioning of the digestive and intestinal tracts.[2]

  • Immune Function: It is required for the proper performance of the immune system.[7]

  • Post-Translational Modifications: The hydroxyl group in L-threonine's side chain is a site for O-linked glycosylation and phosphorylation, crucial modifications that regulate protein function.[8]

The metabolic pathway of L-threonine involves its conversion to pyruvate in many animals, though in humans, it is primarily converted to α-ketobutyrate.[8]

Threonine_Metabolism Threonine L-Threonine Threonine_Dehydrogenase Threonine Dehydrogenase (inactive in humans) Threonine->Threonine_Dehydrogenase Alpha_Ketobutyrate α-Ketobutyrate Threonine->Alpha_Ketobutyrate Human Pathway Pyruvate Pyruvate Threonine_Dehydrogenase->Pyruvate Animal Pathway Glycine Glycine Threonine_Dehydrogenase->Glycine Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA

Metabolic pathways of L-threonine.

Future Research Directions

The significant gap in the scientific literature regarding this compound underscores the need for further investigation. Future research should focus on elucidating its:

  • Biological Activity: Investigating potential therapeutic effects in various in vitro and in vivo models.

  • Mechanism of Action: Identifying the molecular targets and signaling pathways modulated by the dipeptide.

  • Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion profile.

  • Toxicology: Establishing a comprehensive safety profile through acute and chronic toxicity studies.

  • Comparative Efficacy: Conducting studies that directly compare the performance of this compound with L-threonine and other relevant alternatives.

Until such data becomes available, any consideration of this compound for research or development purposes must be approached with caution, relying on the foundational knowledge of its constituent amino acids while acknowledging the limitations of this indirect information.

References

Safety Operating Guide

Safe Disposal of L-alanyl-L-threonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of L-alanyl-L-threonine, a dipeptide used in various research applications, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As with many research-grade peptides, specific disposal protocols can vary based on institutional guidelines and local regulations. However, fundamental principles of chemical waste management should always be applied.

It is imperative to never dispose of peptides like this compound through standard trash or down the drain, as this can pose risks to both the environment and public health[1]. The chemical, physical, and toxicological properties of many research peptides are not fully investigated, necessitating cautious handling and disposal[2].

General Disposal Procedures

For unused, expired, or waste this compound, researchers should adhere to their institution's chemical waste disposal guidelines. These procedures often involve specialized handling of research chemicals[1]. If institutional guidelines are unclear, contacting the facility's waste management or hazardous waste disposal service is the recommended course of action[1].

Disposal Step Action Required Key Considerations
1. Initial Assessment Determine if the this compound is in solid (powder) or solution form.The physical state may influence the packaging and labeling requirements for disposal.
2. Consultation Review your institution's specific guidelines for chemical and peptide waste.If guidelines are unavailable or unclear, contact your Environmental Health and Safety (EHS) department.
3. Packaging Place the waste this compound in a designated, properly sealed, and clearly labeled waste container.Ensure the container is compatible with the chemical and will not leak or degrade[1].
4. Labeling Clearly label the waste container with the chemical name ("this compound") and any other required hazard information.Accurate labeling is critical for proper handling by waste management personnel.
5. Segregation Store the waste container in a designated, secure area for chemical waste, segregated from incompatible materials.Improper storage can lead to accidental reactions or spills.
6. Collection Arrange for the collection of the chemical waste by your institution's authorized waste management service.Do not allow chemical waste to accumulate in the laboratory.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly detailed, the general procedure for handling peptide waste involves dissolution in an appropriate solvent and collection in a designated waste container. For solid this compound, a common practice is to dissolve the peptide in a minimal amount of a suitable solvent (e.g., sterile distilled water or a buffer solution) before transferring it to the chemical waste container. This minimizes the risk of airborne powder.

Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Identify Waste This compound B Consult Institutional Disposal Guidelines A->B C Segregate into Chemical Waste Stream B->C D Package in a Labeled, Sealed Container C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Pickup by Authorized Waste Disposal E->F

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-alanyl-L-threonine
Reactant of Route 2
Reactant of Route 2
L-alanyl-L-threonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.